(S)-DMAPT
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4R,7Z,11S,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13+,14-,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNSFDHVIBGEJZ-CMRIBGNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)[C@H](C(=O)O3)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870677-05-7 | |
| Record name | Dimethylaminoparthenolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870677057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLAMINOPARTHENOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U41S5CG0SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethylaminoparthenolide (DMAPT): A Technical Overview of Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoparthenolide (DMAPT) is a synthetic analog of the naturally occurring sesquiterpene lactone, parthenolide. Developed to overcome the poor solubility and limited bioavailability of its parent compound, DMAPT has demonstrated significant preclinical activity, particularly in the context of oncology. This technical guide provides a comprehensive overview of the available pharmacokinetic data and oral bioavailability of DMAPT, intended to inform further research and drug development efforts.
Pharmacokinetic Profile
DMAPT exhibits favorable pharmacokinetic properties, including high oral bioavailability, a significant improvement over parthenolide. Preclinical studies in murine and canine models have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of DMAPT observed in preclinical studies.
| Species | Dose (Oral) | Cmax (µM) | T1/2 (hours) | Oral Bioavailability (%) | Reference |
| Mouse | 100 mg/kg | 25 | 0.63 | ~70 | [1][2] |
| Canine | 100 mg/kg | 61 | 1.9 | ~70 | [1][2] |
Table 1: Summary of DMAPT Pharmacokinetic Parameters in Preclinical Models.
Experimental Protocols
While detailed, step-by-step protocols for the pivotal pharmacokinetic studies of DMAPT are not extensively published in the public domain, a generalized methodology based on standard preclinical pharmacokinetic assessment is outlined below.
Generalized In Vivo Pharmacokinetic Study Protocol
-
Animal Models: Studies are typically conducted in rodent (e.g., mice) and non-rodent (e.g., canine) species to assess interspecies differences in drug metabolism and pharmacokinetics.
-
Drug Formulation and Administration:
-
Oral (PO): DMAPT is often formulated as a water-soluble salt (e.g., fumarate salt) and administered via oral gavage. The vehicle used can vary, with examples including mannitol solutions.
-
Intravenous (IV): For bioavailability studies, an intravenous formulation is required. The vehicle for IV administration would typically be a sterile, biocompatible solution such as saline or a co-solvent system if necessary to maintain solubility.
-
-
Dosing: Animals receive a single dose of DMAPT. For oral bioavailability studies, separate groups are administered the drug orally and intravenously.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of DMAPT in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate quantification.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (T1/2). Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Signaling Pathways and Mechanism of Action
DMAPT exerts its biological effects through the modulation of several key signaling pathways, primarily by inducing oxidative stress, inhibiting the NF-κB pathway, and activating the p53 tumor suppressor pathway.
Inhibition of NF-κB Signaling
A primary mechanism of action for DMAPT is the inhibition of the canonical NF-κB pathway. This pathway is constitutively active in many cancers and promotes cell survival and proliferation.
Activation of p53
DMAPT has been shown to activate the p53 tumor suppressor protein. p53 plays a critical role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis.
Conclusion
Dimethylaminoparthenolide represents a promising therapeutic candidate with significantly improved pharmacokinetic properties compared to its parent compound, parthenolide. Its high oral bioavailability of approximately 70% in preclinical models makes it a viable candidate for oral administration. The primary mechanisms of action, involving the inhibition of the pro-survival NF-κB pathway and activation of the p53 tumor suppressor, provide a strong rationale for its continued investigation in oncology and other relevant disease areas. Further studies are warranted to fully elucidate its metabolic fate and to translate these preclinical findings into the clinical setting.
References
- 1. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
early discovery and development of water-soluble parthenolide analogs
An in-depth technical guide or whitepaper on the core.
Executive Summary
Parthenolide (PTL), a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has demonstrated significant potential as an anticancer agent, primarily through its inhibition of the NF-κB signaling pathway and selective targeting of cancer stem cells.[1] However, its clinical development has been severely hampered by poor water solubility and low oral bioavailability.[1] This has driven research into the development of water-soluble analogs to improve its pharmacological properties. This guide details the early discovery and development of these analogs, with a primary focus on Dimethylaminoparthenolide (DMAPT), a lead candidate that has progressed to preclinical and clinical evaluation. We will cover its synthesis, mechanism of action, preclinical efficacy, and the key experimental protocols used in its evaluation.
The Challenge: Parthenolide's Poor Pharmacokinetics
Parthenolide's therapeutic potential is well-documented, but its inherent hydrophobicity presents a major obstacle for clinical translation. Key limitations include:
-
Low Aqueous Solubility: Makes it difficult to formulate for intravenous or oral administration.[2]
-
Poor Bioavailability: Oral bioavailability is estimated to be as low as 2%.[3] This necessitates high doses to achieve therapeutic concentrations, increasing the risk of off-target toxicity.
-
Chemical Instability: The presence of reactive functional groups can lead to instability under physiological conditions.[1]
These challenges spurred the development of derivatives designed to enhance water solubility and improve the overall pharmacokinetic profile without compromising the intrinsic anti-leukemic and anti-inflammatory activity.[2]
Development of Water-Soluble Parthenolide Analogs
To address the solubility issue, researchers focused on introducing ionizable functional groups to the parthenolide scaffold. The most successful strategy involved the Michael-type addition of amines to the α-methylene-γ-lactone moiety, a key structural feature for PTL's biological activity. This resulted in a series of "aminoparthenolides."
The addition of a dimethylamino group led to the discovery of Dimethylaminoparthenolide (DMAPT) , also known as LC-1.[2] This analog could be readily converted into a water-soluble salt, such as a fumarate salt, dramatically improving its dissolution characteristics and suitability for in vivo studies.[4]
Caption: Logical workflow for the development of DMAPT.
Preclinical Data Summary
DMAPT has demonstrated significant preclinical activity across a range of hematological and solid tumors. Its improved water solubility is over 1000 times greater than PTL, and it boasts an oral bioavailability of approximately 70%.[3][4]
Table 1: Comparative Pharmacokinetic Properties
| Compound | Oral Bioavailability | Water Solubility | Reference |
| Parthenolide (PTL) | ~2% | Poor | [3] |
| DMAPT | ~70% | High (>1000x PTL) | [3][4] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line/Type | Assay | Endpoint | Value | Reference |
| DMAPT | Primary AML Cells | Viability Assay | LD50 | 1.7 µM | [5] |
| DMAPT | PC-3 (Prostate) | Proliferation | Doubling Time | Increase from 23.0h to 42.0h (at 5 µM) | [5] |
| DMAPT | DU145 (Prostate) | Proliferation | Doubling Time | Increase from 20.4h to 72.5h (at 4 µM) | [5] |
| DMAPT | NSCLC & TCC lines | Proliferation | BrdU Assay | >95% inhibition (at 5-20 µM) | [6] |
| Parthenolide (PTL) | Various Tumor Cells | Proliferation | IC50 | 2.5 - 25 µM | [1] |
Mechanism of Action
DMAPT retains the core mechanisms of its parent compound, parthenolide, primarily targeting pro-survival signaling pathways within cancer cells.
Inhibition of NF-κB Signaling
The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and preventing apoptosis. DMAPT, like PTL, is a potent inhibitor of this pathway. It is believed to directly target and inhibit the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitor protein IκBα. As a result, the NF-κB (p50/p65) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.[4][7][8]
Caption: Inhibition of the Canonical NF-κB Pathway by DMAPT.
Induction of Oxidative Stress
DMAPT has been shown to generate reactive oxygen species (ROS) within cancer cells.[2][6] This increase in oxidative stress can activate downstream signaling pathways, such as the JNK pathway, and contribute to the induction of apoptosis. This pro-oxidant mechanism is particularly effective in targeting leukemia stem cells while sparing normal hematopoietic cells.[4]
Other Reported Mechanisms
-
p53 Activation: Molecular studies have indicated that DMAPT can lead to the activation of the p53 tumor suppressor protein.[4]
-
STAT3 Inhibition: In models of lung cancer, DMAPT has been shown to decrease the activity of STAT3, a key transcription factor involved in cell proliferation and survival.[9]
Key Experimental Protocols
Synthesis of DMAPT Fumarate Salt
-
Step 1: Michael Addition: Parthenolide is dissolved in a suitable organic solvent (e.g., ethanol). An excess of dimethylamine (often as a solution in ethanol or THF) is added to the solution. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 2: Purification of DMAPT Base: The solvent is removed under reduced pressure. The resulting crude product (DMAPT free base) is purified, typically by column chromatography on silica gel.
-
Step 3: Salt Formation: The purified DMAPT base is dissolved in a solvent like acetone or ethanol. A solution of fumaric acid (1 equivalent) in the same solvent is added dropwise with stirring.
-
Step 4: Isolation: The DMAPT fumarate salt precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum to yield the final water-soluble product.[2][4]
Caption: Experimental workflow for the synthesis of DMAPT.
In Vitro Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: A stock solution of DMAPT is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with a medium containing the different concentrations of DMAPT. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (like XTT) is added to each well.
-
Color Development: Plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Measurement: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The LD50 or IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
-
Nuclear Extract Preparation: Cells are treated with DMAPT or vehicle for a specified time. Following treatment, cells are harvested, and nuclear proteins are isolated using a nuclear extraction kit. Protein concentration is determined using a Bradford or BCA assay.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3') is labeled with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label like biotin.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) (to prevent non-specific binding).
-
Electrophoresis: The protein-DNA complexes are separated from the free, unbound probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detection: If using a radioactive probe, the gel is dried and exposed to X-ray film (autoradiography). If using a biotinylated probe, the probe is transferred to a nylon membrane and detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. A decrease in the intensity of the shifted band corresponding to the NF-κB-DNA complex indicates inhibition of NF-κB DNA binding activity.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethylaminoparthenolide (DMAPT) as an alternative approach for treatment of Familial Mediterranean Fever (FMF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]
Beyond NF-κB: A Technical Guide to the Molecular Targets of Dimethylaminoparthenolide
Audience: Researchers, scientists, and drug development professionals.
Core Message: This document provides an in-depth exploration of the molecular targets of Dimethylaminoparthenolide (DMAPT) beyond its well-documented inhibition of the NF-κB pathway. It aims to elucidate additional mechanisms of action that contribute to its anti-cancer and anti-inflammatory properties, offering a broader perspective for future research and therapeutic development.
Introduction
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of the sesquiterpeneride, a natural product isolated from the plant Tanacetum parthenium (feverfew). While the inhibitory effect of parthenolide and DMAPT on the NF-κB signaling pathway is a cornerstone of their biological activity, a growing body of evidence reveals a more complex pharmacological profile. This guide delves into the molecular targets of DMAPT that are independent of or complementary to NF-κB inhibition, providing a comprehensive overview of its multifaceted mechanism of action.
Quantitative Analysis of DMAPT's Biological Activity
The following table summarizes the cytotoxic and anti-proliferative effects of DMAPT across various cancer cell lines, providing key quantitative metrics to understand its potency.
| Cell Line | Cancer Type | Assay | IC50 / Effect | Citation |
| U87 | Glioblastoma | Cell Viability | 15.5 µM | [1] |
| LN229 | Glioblastoma | Cell Viability | 11.15 µM | [1] |
| U118 | Glioblastoma | Cell Proliferation | 5-7.5 µM | [2] |
| U373 | Glioblastoma | Cell Proliferation | 5-7.5 µM | [2] |
| U87 | Glioblastoma | Cell Proliferation | 5-7.5 µM | [2] |
| A549 | Non-Small Cell Lung Cancer | BrdU Accumulation | >95% inhibition at 5-20µM | [3] |
| H522 | Non-Small Cell Lung Cancer | BrdU Accumulation | >95% inhibition at 5-20µM | [3] |
| UMUC-3 | Transitional Cell Carcinoma | BrdU Accumulation | >95% inhibition at 5-20µM | [3] |
| HT-1197 | Transitional Cell Carcinoma | BrdU Accumulation | >95% inhibition at 5-20µM | [3] |
| HT-1376 | Transitional Cell Carcinoma | BrdU Accumulation | >95% inhibition at 5-20µM | [3] |
| PC-3 | Prostate Cancer | Cell Proliferation | IC50 between 5 and 10µM | [4] |
| CWR22Rv1 | Prostate Cancer | Cell Proliferation | IC50 between 5 and 10µM | [4] |
| K562 | Chronic Myeloid Leukemia | Apoptosis Induction | Significant at 10 µM | [5] |
| Kcl-22 | Chronic Myeloid Leukemia | Apoptosis Induction | Significant at 10 µM | [5] |
| HL60 | Acute Myeloid Leukemia | Apoptosis Induction | Significant at 10 µM | [5] |
Key Molecular Targets and Pathways Beyond NF-κB
Induction of Reactive Oxygen Species (ROS)
A significant mechanism of DMAPT's action, independent of NF-κB inhibition, is the generation of intracellular reactive oxygen species (ROS)[2][3]. This induction of oxidative stress triggers a cascade of downstream events, including DNA damage and the activation of apoptotic pathways[1][6].
The workflow for DMAPT-induced ROS and subsequent apoptosis is depicted below.
Modulation of MAPK Signaling Pathway
DMAPT has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the JNK/c-Jun axis, in response to the generation of ROS[2][4]. This activation contributes to its anti-cancer effects. The JNK inhibitor SP600125 has been shown to partially protect cells from DMAPT-induced cell death, highlighting the role of this pathway[4].
The following diagram illustrates the proposed mechanism of DMAPT's interaction with the MAPK pathway.
References
- 1. NF-κB-dependent and -independent epigenetic modulation using the novel anti-cancer agent DMAPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethylaminoparthenolide, a water soluble parthenolide, suppresses lung tumorigenesis through down-regulating the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
The Impact of Dimethylaminoparthenolide on Cancer Stem Cell Populations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumorigenicity. These cells are considered a critical driver of tumor initiation, progression, metastasis, and therapeutic resistance. Consequently, the development of therapeutic agents that specifically target CSCs is a paramount objective in oncology research. Dimethylaminoparthenolide (DMAPT), a water-soluble analog of the sesquiterpenoid lactone parthenolide, has emerged as a promising anti-cancer agent with demonstrated efficacy against CSCs across various cancer types. This technical guide provides an in-depth overview of the effects of DMAPT on CSC populations, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects.
Mechanism of Action: A Two-Pronged Assault on CSCs
DMAPT exerts its anti-CSC effects primarily through two interconnected mechanisms: the induction of oxidative stress via the generation of reactive oxygen species (ROS) and the inhibition of the pro-survival NF-κB signaling pathway.
Induction of Reactive Oxygen Species (ROS) and Downregulation of Nrf2
DMAPT treatment leads to a rapid increase in intracellular ROS levels in cancer stem cells. This surge in ROS is a key mediator of DMAPT's cytotoxic effects. Concurrently, DMAPT has been shown to downregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. The suppression of the Nrf2 pathway further exacerbates the accumulation of ROS, leading to overwhelming oxidative stress, mitochondrial dysfunction, and ultimately, cell death, including necrosis.[1][2][3]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers, including CSCs. DMAPT is a potent inhibitor of the canonical NF-κB pathway.[4][5] It is understood to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of its target genes, which are involved in cell survival and proliferation.
Quantitative Effects of DMAPT on Cancer Stem Cell Populations
The following tables summarize the quantitative data on the effects of DMAPT on cancer stem cell viability, tumor growth, and related biomarkers.
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| Acute Myeloid Leukemia (AML) cells | Leukemia | Viability | LD50 | 1.7 µM | [4] |
| MDA-MB-231 (sphere cells) | Triple-Negative Breast Cancer | Viability | % Viability (vs. control) | ~40% (with 10 µM Parthenolide, DMAPT less potent at low doses) | [2] |
| A549 | Lung Cancer | In Vivo Xenograft | Tumor Growth Inhibition | 54% | |
| UMUC-3 | Bladder Cancer | In Vivo Xenograft | Tumor Growth Inhibition | 63% | |
| PC-3 | Prostate Cancer | In Vivo Xenograft | Tumor Volume Reduction | Significant reduction in combination with radiation | [6] |
| Cell Line | Cancer Type | Assay | DMAPT Concentration | Time Point | Effect | Reference |
| MDA-MB-231 (sphere cells) | Triple-Negative Breast Cancer | ROS Detection (DCFH-DA) | 10 µM | 1 hour | ~25% ROS-positive cells | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Mammosphere Formation Assay (MFA)
The MFA is a widely used in vitro method to quantify the self-renewal capacity of cancer stem cells.
Principle: CSCs, when cultured in suspension in a serum-free, non-adherent environment, can form spherical colonies known as mammospheres. The number and size of these spheres are indicative of the CSC population's frequency and proliferative potential.
Protocol for DMAPT Treatment:
-
Cell Preparation:
-
Culture cancer cell lines to 70-80% confluency.
-
Harvest cells and create a single-cell suspension using gentle enzymatic digestion (e.g., TrypLE) and mechanical dissociation (passing through a fine-gauge needle).
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Plating:
-
Seed cells at a low density (e.g., 5,000 to 20,000 cells/mL) in ultra-low attachment plates or flasks.
-
Culture in a specialized mammosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, and heparin).
-
-
DMAPT Treatment:
-
Prepare stock solutions of DMAPT in an appropriate solvent (e.g., DMSO).
-
Add DMAPT to the mammosphere cultures at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO alone).
-
Incubate for the desired treatment period (e.g., 7-10 days).
-
-
Quantification:
-
After the incubation period, count the number of mammospheres per well using a light microscope. A mammosphere is typically defined as a sphere with a diameter greater than 50 µm.
-
Calculate the Mammosphere Formation Efficiency (MFE) using the following formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100
-
Flow Cytometry for CSC Markers (e.g., CD44+/CD24-)
This technique is used to identify and quantify the proportion of cells expressing specific CSC surface markers.
Principle: Fluorescently labeled antibodies against CSC markers (e.g., CD44 and CD24) are used to stain a single-cell suspension. A flow cytometer then analyzes the fluorescence of individual cells, allowing for the quantification of the percentage of cells with the CSC phenotype (e.g., CD44-positive and CD24-negative/low).
Protocol for DMAPT Treatment:
-
Cell Culture and Treatment:
-
Culture cancer cells in standard adherent conditions.
-
Treat the cells with various concentrations of DMAPT or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Count the cells and adjust the concentration to approximately 1x10^6 cells/mL.
-
-
Antibody Staining:
-
To 100 µL of the cell suspension, add fluorescently conjugated antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated).
-
Incubate on ice for 30-45 minutes in the dark.
-
Wash the cells twice with buffer to remove unbound antibodies.
-
-
Flow Cytometric Analysis:
-
Resuspend the cells in a final volume of 300-500 µL of buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters.
-
Gate on the viable cell population and then analyze the expression of CD44 and CD24 to determine the percentage of CD44+/CD24- cells.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular levels of ROS.
Principle: A cell-permeable, non-fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol for DMAPT Treatment:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with DMAPT at the desired concentrations for the specified time (e.g., 1, 4, or 24 hours).
-
-
Probe Loading:
-
Remove the treatment media and wash the cells with a warm buffer (e.g., PBS).
-
Load the cells with DCFH-DA (e.g., 5-10 µM) in a serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by DMAPT and a typical experimental workflow for its evaluation.
Caption: DMAPT's dual mechanism of action on cancer stem cells.
Caption: Experimental workflow for evaluating DMAPT's anti-CSC effects.
Conclusion
Dimethylaminoparthenolide demonstrates significant potential as a therapeutic agent for targeting cancer stem cell populations. Its dual mechanism of inducing high levels of oxidative stress while simultaneously inhibiting the pro-survival NF-κB pathway provides a robust strategy for eliminating these resilient cells. The in vitro and in vivo data summarized in this guide underscore the efficacy of DMAPT in reducing CSC viability and inhibiting tumor growth. Further research is warranted to fully elucidate its clinical potential and to optimize its application in combination with existing cancer therapies. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of CSC-targeted cancer treatment.
References
- 1. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Screening of Dimethylaminoparthenolide on Novel Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminoparthenolide (DMAPT), a water-soluble analog of the natural product parthenolide, has emerged as a promising anti-cancer agent. Its mechanism of action is primarily attributed to the inhibition of the pro-survival transcription factor Nuclear Factor-kappa B (NF-κB) and the induction of cellular oxidative stress through the generation of Reactive Oxygen Species (ROS). This technical guide provides an in-depth overview of the initial in vitro screening of DMAPT against a panel of cancer cell lines. It includes a compilation of reported cytotoxic concentrations, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflow to facilitate further research and development of this compound.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of DMAPT have been evaluated across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values, demonstrating a degree of selectivity and potent activity in hematological and solid tumors.
| Cell Line | Cancer Type | Parameter | Concentration (µM) | Reference |
| PC-3 | Prostate Cancer | IC50 | 5 - 10 | [1] |
| CWR22Rv1 | Prostate Cancer | IC50 | 5 - 10 | [1] |
| DU145 | Prostate Cancer | IC50 | 4 | [2] |
| Primary AML cells | Acute Myeloid Leukemia | LD50 | 1.7 | [2][3] |
| K562 | Chronic Myeloid Leukemia | - | Effective at 7.5 & 10 | [4] |
| KCL-22 | Chronic Myeloid Leukemia | - | Effective at 7.5 & 10 | [4] |
| Meg-01 | Chronic Myeloid Leukemia | - | Effective at 7.5 & 10 | [4] |
| A549 | Non-Small Cell Lung Cancer | - | >95% proliferation inhibition at 10 & 20 | [5] |
| H522 | Non-Small Cell Lung Cancer | - | Not specified | [5] |
| UMUC-3 | Bladder Cancer | - | >95% proliferation inhibition at 10 & 20 | [5] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel anti-cancer compounds. This section provides detailed methodologies for the core assays utilized in the initial in vitro screening of DMAPT.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Dimethylaminoparthenolide (DMAPT)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete medium to the desired concentration.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
DMAPT Treatment:
-
Prepare a series of dilutions of DMAPT in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the DMAPT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DMAPT, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the DMAPT concentration to determine the IC50 value.
-
Apoptosis Detection: Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with DMAPT for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for NF-κB Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of DMAPT action.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies against the target proteins (e.g., p65, phospho-p65, IκBα). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse DMAPT-treated and control cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control like β-actin to normalize for protein loading.
-
Visualizations: Signaling Pathways and Experimental Workflow
Diagrams created using Graphviz (DOT language) to illustrate the proposed mechanism of action of DMAPT and a typical experimental workflow for its in vitro screening.
Caption: Proposed signaling pathway of Dimethylaminoparthenolide (DMAPT) in cancer cells.
Caption: General experimental workflow for the in vitro screening of DMAPT.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Dimethylaminoparthenolide (DMAPT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of the natural product parthenolide, derived from the feverfew plant (Tanacetum parthenium). While parthenolide has demonstrated significant anti-inflammatory and anti-cancer properties, its poor bioavailability has limited its clinical utility. DMAPT was developed to overcome this limitation, exhibiting enhanced solubility and oral bioavailability. This technical guide provides an in-depth overview of the anti-inflammatory properties of DMAPT, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The primary anti-inflammatory activity of DMAPT is attributed to its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of the inflammatory response. This guide will detail the molecular interactions of DMAPT within this pathway and present data on its downstream effects on pro-inflammatory gene and cytokine expression.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of Dimethylaminoparthenolide (DMAPT) are primarily mediated through the inhibition of the canonical NF-κB signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a wide range of inflammatory diseases.
DMAPT exerts its inhibitory effect by directly targeting the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1] In the canonical NF-κB pathway, pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, which sequesters the NF-κB p65/p50 heterodimer in the cytoplasm. Phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation. This releases the p65/p50 heterodimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a host of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
DMAPT intervenes in this cascade by binding to a cysteine residue on IKKβ, thereby inhibiting its kinase activity.[1] This prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and is unable to initiate the transcription of pro-inflammatory genes. This targeted inhibition of a key upstream regulator makes DMAPT a potent anti-inflammatory agent.
In addition to its well-established role in NF-κB inhibition, emerging evidence suggests that DMAPT may also modulate the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[2][3]
Figure 1: Mechanism of DMAPT in the NF-κB signaling pathway.
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of DMAPT have been quantified in various in vitro studies. A key study utilizing peripheral blood mononuclear cells (PBMCs) from patients with Familial Mediterranean Fever (FMF), a hereditary auto-inflammatory disorder, provides significant quantitative data on DMAPT's efficacy.
Table 1: In Vitro Efficacy of DMAPT
| Parameter | Cell Type | Treatment | Concentration | Result | p-value | Reference |
| IC50 | FMF Patient PBMCs | DMAPT | 11.73 µM | 50% inhibition of cell proliferation | - | [2] |
| Gene Expression (NFκB) | FMF Patient PBMCs | DMAPT | 10 µM | 0.38-fold decrease vs. untreated | <0.0001 | [2][3] |
| Gene Expression (NLRP3) | FMF Patient PBMCs | DMAPT | 10 µM | 0.39-fold decrease vs. untreated | <0.001 | [2][3] |
| Gene Expression (MEFV) | FMF Patient PBMCs | DMAPT | 10 µM | 0.384-fold decrease vs. untreated | <0.001 | [2][3] |
| Gene Expression (CASP1) | FMF Patient PBMCs | DMAPT | 10 µM | 0.48-fold decrease vs. untreated | =0.0023 | [2][3] |
| Gene Expression (IL-1β) | FMF Patient PBMCs | DMAPT | 10 µM | 0.09-fold decrease vs. untreated | <0.0001 | [2][3] |
Table 2: Effect of DMAPT on Cytokine Secretion
| Cytokine | Cell Type | Treatment | Concentration | Result | p-value | Reference |
| IL-1β | FMF Patient PBMCs | DMAPT | 10 µM | 8.92 pg/mL (vs. 149.85 pg/mL untreated) | <0.0001 | [2][3] |
| IL-18 | FMF Patient PBMCs | DMAPT | 10 µM | 135 pg/mL (vs. 192 pg/mL untreated) | =0.01 | [2][3] |
| IL-37 | FMF Patient PBMCs | DMAPT | 10 µM | 27.5 pg/mL (vs. 78.19 pg/mL untreated) | <0.0001 | [2][3] |
Experimental Protocols
The following sections outline the methodologies employed in key studies to evaluate the anti-inflammatory properties of DMAPT.
Cell Culture and Treatment
-
Cell Type: Peripheral blood mononuclear cells (PBMCs) were isolated from patients with Familial Mediterranean Fever (FMF).
-
Stimulation: To induce an inflammatory response, PBMCs were stimulated with Lipopolysaccharide (LPS) and Adenosine triphosphate (ATP).
-
Treatment: DMAPT was dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A common concentration used to demonstrate significant anti-inflammatory effects is 10 µM.
Cell Viability and Apoptosis Assays
-
MTT Assay: To determine the cytotoxic effects of DMAPT and establish a working concentration, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Annexin V/PI Staining: To assess whether DMAPT induces apoptosis, cells were stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
Gene Expression Analysis (TaqMan Real-Time PCR)
-
RNA Extraction: Total RNA was extracted from treated and untreated PBMCs using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The expression levels of target genes (NF-κB, NLRP3, MEFV, CASP1, and IL-1β) were quantified using TaqMan real-time PCR. This method utilizes a fluorogenic probe that binds to a specific region of the target gene's cDNA. The fluorescence signal is measured in real-time during the PCR amplification, allowing for the quantification of the initial amount of target cDNA. Gene expression levels were normalized to a housekeeping gene to account for variations in RNA input.
Cytokine Protein Level Measurement (ELISA)
-
Sample Collection: Cell culture supernatants were collected after treatment with DMAPT.
-
ELISA Procedure: The concentrations of secreted cytokines (IL-1β, IL-18, and IL-37) in the supernatants were measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, a capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample and is measured using a microplate reader.
Figure 2: General experimental workflow for assessing DMAPT's anti-inflammatory effects.
Conclusion and Future Directions
Dimethylaminoparthenolide has demonstrated significant anti-inflammatory properties, primarily through the targeted inhibition of the NF-κB signaling pathway. The quantitative data presented in this guide highlight its potency in reducing the expression of key pro-inflammatory genes and cytokines in vitro. Its improved bioavailability compared to its parent compound, parthenolide, makes DMAPT a promising candidate for further pre-clinical and clinical development for the treatment of a range of inflammatory disorders.
Future research should focus on in vivo studies to confirm these anti-inflammatory effects in relevant animal models of disease. Further elucidation of its impact on other inflammatory pathways, such as the NLRP3 inflammasome, will provide a more comprehensive understanding of its mechanism of action. Additionally, detailed pharmacokinetic and pharmacodynamic studies are necessary to establish optimal dosing and treatment regimens for potential therapeutic applications. The development of more detailed and standardized experimental protocols will be crucial for the consistent and reproducible evaluation of DMAPT and other novel anti-inflammatory compounds.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assays Following Dimethylaminoparthenolide (DMAPT) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of parthenolide, a sesquiterpenoid lactone known for its anti-inflammatory and anti-cancer properties. DMAPT has garnered significant interest in oncological research due to its ability to inhibit the NF-κB signaling pathway and induce the production of reactive oxygen species (ROS), leading to apoptosis in various cancer cell lines.[1][2][3][4] These application notes provide detailed protocols for assessing the in vitro cell viability of cancer cells treated with DMAPT using two common assays: the MTT assay and the Trypan Blue exclusion assay.
Mechanism of Action of DMAPT
DMAPT exerts its cytotoxic effects through a dual mechanism of action. Primarily, it is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) transcription factor.[1] NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, DMAPT can halt cancer cell growth and induce apoptosis.
Secondly, DMAPT has been shown to induce the generation of Reactive Oxygen Species (ROS) within cancer cells.[2][3] The accumulation of ROS leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death.
Data Presentation: DMAPT Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of DMAPT in various cancer cell lines. These values represent the concentration of DMAPT required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| PC-3 | Prostate Cancer | 5 - 10 | [3] |
| CWR22Rv1 | Prostate Cancer | 5 - 10 | [3] |
| AML cells | Acute Myeloid Leukemia | 1.7 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~25 (for significant cytotoxic effect) | [5] |
| CML cells (primitive) | Chronic Myeloid Leukemia | Not specified, but induced cell death | [2][4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
DMAPT stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
DMAPT Treatment: Prepare serial dilutions of DMAPT in complete culture medium. Remove the medium from the wells and add 100 µL of the DMAPT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DMAPT) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells.[9][10][11][12][13] Viable cells with intact cell membranes exclude the blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
DMAPT stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of DMAPT as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, detach the adherent cells using trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Cell Staining: Resuspend the cell pellet in a known volume of PBS. Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).
-
Incubation: Allow the cell-dye mixture to incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[10][12]
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DMAPT's dual mechanism of action leading to cell death.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Trypan Blue exclusion assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Establishing Dimethylaminoparthenolide-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of parthenolide, a naturally occurring sesquiterpene lactone. DMAPT has demonstrated anti-cancer activity in various cancer cell lines by inducing the generation of reactive oxygen species (ROS) and inhibiting the pro-survival NF-κB and STAT3 signaling pathways.[1][2][3] The development of drug resistance is a major challenge in cancer therapy. Establishing cancer cell lines resistant to DMAPT is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome it. These application notes provide detailed protocols for the generation and characterization of DMAPT-resistant cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of DMAPT in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference(s) |
| PC-3 | Prostate Cancer | 5 - 10 µM | [4] |
| DU145 | Prostate Cancer | 4 µM | [5] |
| CWR22Rv1 | Prostate Cancer | 5 - 10 µM | [4] |
| A549 | Non-Small Cell Lung Cancer | 5 - 20 µM | [6] |
| BEAS2B | Immortalized Bronchial Epithelial Cells | 5 µM | [6] |
| UMUC-3 | Bladder Cancer | 10 µM | [6] |
| RT4 | Bladder Cancer | 10 µM | [6] |
| AML cells | Acute Myeloid Leukemia | LD50 of 1.7 µM | [7] |
| SiHa | Cervical Cancer | IC50 of 8.42 ± 0.76 µM (for Parthenolide) | [8] |
| MCF-7 | Breast Cancer | IC50 of 9.54 ± 0.82 µM (for Parthenolide) | [8] |
Table 2: Characterization of DMAPT-Resistant vs. Parental Cell Lines
| Parameter | Parental Cell Line | DMAPT-Resistant Cell Line | Expected Outcome |
| IC50 of DMAPT | Lower | Significantly Higher | Increased resistance to DMAPT |
| Cell Proliferation Rate | Normal | May be altered (slower or faster) | Adaptation to drug pressure |
| NF-κB Activity | Inhibited by DMAPT | Basal activity may be altered; less responsive to DMAPT inhibition | Altered signaling pathway |
| STAT3 Activity | Inhibited by DMAPT | Basal activity may be altered; less responsive to DMAPT inhibition | Altered signaling pathway |
| Intracellular ROS Levels | Increased by DMAPT | Basal levels may be higher; blunted response to DMAPT-induced ROS | Upregulation of antioxidant defense |
| Expression of Antioxidant Proteins (e.g., Nrf2, SODs) | Basal levels | Upregulated | Enhanced ROS scavenging capacity |
| Expression of ABC Transporters (e.g., P-gp, BCRP) | Basal levels | May be upregulated | Increased drug efflux |
Experimental Protocols
Protocol 1: Establishment of DMAPT-Resistant Cancer Cell Lines by Continuous Dose Escalation
This protocol describes a method for generating DMAPT-resistant cancer cell lines by gradually exposing the cells to increasing concentrations of the drug over a prolonged period.[9]
Materials:
-
Cancer cell line of interest (e.g., PC-3, A549)
-
Complete cell culture medium
-
Dimethylaminoparthenolide (DMAPT)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
0.25% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks (T25 or T75)
-
96-well plates
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
-
Cryovials and cryopreservation medium
Procedure:
-
Determine the initial IC50 of DMAPT:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of DMAPT concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or XTT, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate the Resistance Induction:
-
Start by culturing the parental cells in a T25 flask with a low concentration of DMAPT, typically 1/4 to 1/2 of the determined IC50.
-
Culture the cells until they reach 70-80% confluency. This may take longer than untreated cells due to the cytotoxic effect of the drug.
-
Change the medium with fresh DMAPT-containing medium every 2-3 days.
-
-
Gradual Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate (similar to the parental line in the absence of the drug), subculture them and increase the DMAPT concentration by a factor of 1.5 to 2.
-
Continue this stepwise increase in drug concentration. The duration at each concentration will vary depending on the cell line's ability to adapt. Be patient, as this process can take several months.
-
If significant cell death is observed after a dose increase, maintain the cells at that concentration until a stable, proliferating population emerges. If the majority of cells die, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.
-
-
Cryopreservation of Intermediate Stages:
-
At each successful dose escalation step where the cells show stable growth, it is highly recommended to cryopreserve a batch of cells. This creates a backup in case of contamination or loss of the culture at a later stage.
-
-
Establishment of the Final Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a concentration of DMAPT that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of DMAPT to ensure the stability of the resistant phenotype.
-
-
Verification of Resistance:
-
Perform a cell viability assay (Protocol 2) to compare the IC50 of DMAPT in the newly established resistant cell line with that of the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol is used to determine the cytotoxic effects of DMAPT and to measure the IC50 values.
Materials:
-
Parental and DMAPT-resistant cells
-
96-well plates
-
DMAPT
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)[5][10][11]
-
Microplate reader
Procedure (MTT Assay): [5][10][11]
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of DMAPT. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Note on XTT Assay: The XTT assay is similar, but the formazan product is water-soluble, eliminating the need for a solubilization step.[12] After the incubation period with the drug, the XTT reagent is added, and the absorbance is read directly.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS levels.[2][13][14]
Materials:
-
Parental and DMAPT-resistant cells
-
6-well plates or fluorescence-compatible 96-well plates
-
DMAPT
-
DCFDA (or CM-H2DCFDA for better retention)
-
H2O2 (as a positive control)
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and allow them to attach overnight.
-
Wash the cells once with warm PBS or HBSS.
-
Load the cells with 5-10 µM DCFDA in PBS or HBSS and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS or HBSS to remove the excess probe.
-
Treat the cells with DMAPT at the desired concentration and for the desired time. Include a vehicle control and a positive control (e.g., 100 µM H2O2).
-
Measure the fluorescence intensity using a fluorescence microscope, a fluorescence plate reader (excitation ~485 nm, emission ~535 nm), or a flow cytometer.[2]
-
The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Protocol 4: Assessment of NF-κB Activity
NF-κB activity can be assessed by several methods, including reporter gene assays, ELISA-based DNA binding assays, and immunofluorescence for nuclear translocation.
A. NF-κB Reporter Gene Assay:
-
Co-transfect the cells with an NF-κB-responsive reporter plasmid (e.g., containing luciferase or GFP under the control of an NF-κB promoter) and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, treat the cells with DMAPT.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
Normalize the NF-κB reporter activity to the control reporter activity.
B. ELISA-based NF-κB DNA Binding Assay: [15][16][17]
-
Treat the cells with DMAPT and then prepare nuclear extracts.
-
Use a commercial ELISA kit where a plate is coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate the nuclear extracts in the wells to allow the active NF-κB to bind to the oligonucleotide.
-
Wash away unbound proteins.
-
Add a primary antibody specific for an NF-κB subunit (e.g., p65).
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a chromogenic substrate and measure the absorbance. The intensity of the color is proportional to the amount of active NF-κB.
C. Immunofluorescence for p65 Nuclear Translocation: [18]
-
Grow cells on coverslips and treat them with DMAPT.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of p65 using a fluorescence microscope. A decrease in nuclear p65 staining indicates inhibition of NF-κB activation.
Mandatory Visualizations
Caption: Workflow for establishing DMAPT-resistant cancer cell lines.
Caption: DMAPT's mechanism of action on NF-κB and STAT3 signaling.
Caption: Potential mechanisms of resistance to DMAPT.
References
- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Frontiers | Modulation of redox homeostasis: A strategy to overcome cancer drug resistance [frontiersin.org]
- 7. Control of Oxidative Stress in Cancer Chemoresistance: Spotlight on Nrf2 Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 13. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Dimethylaminoparthenolide (DMAPT) in Animal Models of Leukemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of the natural product parthenolide, which has demonstrated significant preclinical activity against various malignancies, including hematologic cancers.[1] DMAPT's primary mechanism of action involves the inhibition of the pro-survival transcription factor Nuclear Factor-kappa B (NF-κB), a key signaling pathway frequently activated in leukemia.[1] These application notes provide detailed protocols for utilizing animal models to study the in vivo efficacy of DMAPT against leukemia, with a focus on acute myeloid leukemia (AML).
Key Signaling Pathway: NF-κB Inhibition by DMAPT
DMAPT exerts its anti-leukemic effects primarily through the inhibition of the canonical NF-κB signaling pathway. This pathway is constitutively active in a significant portion of AML cases and contributes to leukemic cell proliferation and survival.
Caption: DMAPT inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.
Animal Models for In Vivo Efficacy Studies
Patient-derived xenograft (PDX) models in immunodeficient mice are highly recommended for preclinical evaluation as they closely recapitulate the heterogeneity of human leukemia.[2] Cell line-derived xenograft (CDX) models also serve as robust and more accessible alternatives.
Recommended Mouse Strains
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficient): Lacks mature T and B cells, and has defects in innate immunity.
-
NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ): A more severely immunodeficient strain lacking T, B, and NK cells, and with deficient cytokine signaling, which often leads to better engraftment of human hematopoietic cells.[3]
Experimental Protocols
Protocol 1: Establishment of a Human AML Xenograft Model
This protocol describes the establishment of a leukemia model using either primary patient AML cells (PDX) or a human AML cell line (CDX).
Materials:
-
Immunodeficient mice (NOD/SCID or NSG), 6-8 weeks old.
-
Primary human AML cells or a human AML cell line (e.g., HL-60, MOLM-13).
-
Phosphate-buffered saline (PBS), sterile.
-
Sublethal irradiation source or Busulfan.
-
Ficoll-Paque for isolation of mononuclear cells.
Procedure:
-
Animal Conditioning (Day -1): To facilitate engraftment, sublethally condition the mice 24 hours prior to cell injection. This can be achieved by:
-
Cell Preparation (Day 0):
-
Primary Cells: Thaw cryopreserved primary human AML cells and isolate mononuclear cells using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS.
-
Cell Lines: Culture human AML cell lines under standard conditions. Harvest and wash the cells twice with sterile PBS.
-
-
Cell Viability and Count: Assess cell viability using Trypan Blue exclusion. Resuspend the cells in sterile PBS at the desired concentration.
-
Injection (Day 0): Inject 1-5 x 106 viable AML cells in a volume of 100-200 µL into each mouse via:
-
Intravenous (IV) injection: Through the lateral tail vein.
-
Intra-femoral (IF) injection: Directly into the bone marrow cavity for a more direct engraftment.
-
Protocol 2: DMAPT Formulation and Administration
DMAPT is orally bioavailable, making oral gavage the preferred route of administration for in vivo studies.[1]
Materials:
-
Dimethylaminoparthenolide (DMAPT) fumarate salt.
-
Vehicle: Sterile water or 0.5% methylcellulose.
-
Oral gavage needles.
Procedure:
-
Formulation: Prepare a fresh solution of DMAPT in the chosen vehicle on each day of dosing. For example, to achieve a dose of 50 mg/kg in a 20g mouse with a dosing volume of 100 µL, prepare a 10 mg/mL solution.
-
Administration: Administer DMAPT via oral gavage once or twice daily. The typical dose range for efficacy studies is 50-100 mg/kg/day.[1]
Protocol 3: Monitoring Leukemia Progression and Treatment Efficacy
Methods for Monitoring:
-
Flow Cytometry:
-
Collect peripheral blood (50-100 µL) from the tail vein or retro-orbital sinus at regular intervals (e.g., weekly).
-
Perform red blood cell lysis.
-
Stain the cells with fluorescently-conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45) to determine the percentage of human leukemic cells (chimerism).
-
At the end of the study, harvest bone marrow and spleen for a more detailed analysis of leukemic burden.
-
-
Bioluminescence Imaging (BLI):
-
This method requires the use of AML cells transduced with a luciferase reporter gene.
-
Inject the mice with D-luciferin (150 mg/kg) intraperitoneally.
-
After 10-15 minutes, image the anesthetized mice using an in vivo imaging system to quantify the bioluminescent signal, which correlates with the leukemic burden.[4][5][6][7][8]
-
-
Survival Analysis: Monitor the mice daily for signs of morbidity (weight loss, lethargy, ruffled fur). The primary endpoint is typically overall survival.
Experimental Workflow Diagram
Caption: Workflow for in vivo DMAPT efficacy studies in leukemia xenograft models.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies with DMAPT.
Table 1: In Vivo Efficacy of DMAPT in a Primary Human AML Xenograft Model
| Treatment Group | Mean Survival (days) | % Human CD45+ in Bone Marrow (at endpoint) |
| Vehicle Control | 35 ± 4 | 85 ± 7 |
| DMAPT (50 mg/kg/day) | 52 ± 6 | 42 ± 11 |
*p < 0.05 compared to Vehicle Control
Table 2: Effect of DMAPT on Leukemic Stem Cell Function
| Treatment of Primary AML Cells (ex vivo) | % Engraftment in NOD/SCID Mice |
| Control (Vehicle) | 92% (11/12) |
| DMAPT (10 µM) | 15% (2/13)* |
*p < 0.01 compared to Control
Conclusion
The protocols and data presented provide a framework for conducting robust in vivo studies to evaluate the efficacy of DMAPT in animal models of leukemia. The use of clinically relevant models, such as PDX models, combined with rigorous monitoring techniques, will be crucial in advancing our understanding of DMAPT's therapeutic potential and guiding its clinical development.
References
- 1. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a bioluminescent imaging-based in vivo leukemia model by intra-bone marrow injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Dimethylaminoparthenolide in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Dimethylaminoparthenolide (DMAPT), a water-soluble analog of parthenolide, in mouse xenograft models of cancer. DMAPT has demonstrated significant potential as an anti-cancer agent, primarily through its inhibition of the NF-κB signaling pathway.[1][2][3]
Introduction
Dimethylaminoparthenolide (DMAPT) is a synthetic derivative of parthenolide, a naturally occurring sesquiterpene lactone.[1] While parthenolide itself has shown anti-tumor properties, its low bioavailability has limited its clinical application.[4] DMAPT was developed to overcome this limitation, exhibiting improved water solubility and oral bioavailability, making it a promising candidate for clinical translation as an orally administered NF-κB inhibitor.[2][5][6]
Mechanism of Action: DMAPT exerts its anti-cancer effects through multiple mechanisms, with the inhibition of the canonical NF-κB pathway being a key feature.[1][2] It directly binds to and inhibits IκB kinase β (IκKβ), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[2] Additionally, DMAPT has been shown to induce the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.[1][4]
Data Presentation
The following tables summarize quantitative data from various studies on the oral administration of DMAPT in mouse xenograft models.
Table 1: Efficacy of DMAPT in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Cell Line | DMAPT Dose | Administration Route & Schedule | Key Findings | Reference |
| Prostate Cancer | Athymic Nude | CWR22Rv1, PC-3 | 40-100 mg/kg/day | Oral Gavage, Daily | Dose-dependent decrease in subcutaneous tumor volume. | [4] |
| Prostate Cancer | ICR-SCID | VCaP-CR | 100 mg/kg | Oral Gavage, Q.D. | Combination with castration significantly reduced tumor growth. | [2] |
| Prostate Cancer | Athymic Nude | PC-3 | 100 mg/kg | Oral Gavage, Daily for 7 days | Increased sensitivity of tumor xenografts to X-rays. | [3] |
| Prostate Cancer | TRAMP | - | 100 mg/kg | Oral Gavage, Thrice weekly | Slowed tumor development and reduced metastasis. | [3] |
| Acute Myeloid Leukemia | NOD/SCID | Primary Human AML Cells | 100 mg/kg | Oral Gavage, Single Dose | In vivo bioactivity demonstrated by inhibition of NF-κB. | [6] |
Table 2: Pharmacokinetic Parameters of DMAPT in Mice
| Parameter | Value | Administration Route | Dose |
| Cmax | 25 µM | Oral | 100 mg/kg |
| T1/2 | 0.63 hours | Oral | 100 mg/kg |
| Oral Bioavailability | ~70% | Oral vs. Intravenous | 100 mg/kg |
Data extracted from a study on a murine model.[6]
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of DMAPT
Materials:
-
Dimethylaminoparthenolide (DMAPT) powder
-
Sterile water for injection
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for mice)
-
Syringes (1 mL)
-
Balance and weighing paper
-
Vortex mixer
Procedure:
-
DMAPT Solution Preparation: On the day of treatment, calculate the required amount of DMAPT based on the number of mice and the desired dose (e.g., 100 mg/kg).[2]
-
Weigh the DMAPT powder accurately.
-
Dissolve the DMAPT in sterile water to the desired concentration (e.g., 10 mg/mL).[2] Ensure complete dissolution by vortexing.
-
Animal Handling: Acclimatize the mice to the facility and handling for at least one week prior to the experiment.
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Draw the prepared DMAPT solution into the syringe.
-
Carefully insert the gavage needle into the esophagus. Caution: Ensure the needle does not enter the trachea.
-
Slowly administer the DMAPT solution.
-
Monitor the mouse for any signs of distress after administration.
-
Protocol 2: Mouse Xenograft Tumor Model and Treatment
Materials:
-
Cancer cell line of interest
-
Matrigel or other appropriate extracellular matrix
-
Phosphate-buffered saline (PBS)
-
Immunocompromised mice (e.g., Athymic Nude, SCID)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for castration (if applicable)
Procedure:
-
Cell Preparation: Culture the cancer cells to the desired confluence. Harvest and resuspend the cells in a mixture of PBS and Matrigel (e.g., 50% Matrigel/PBS suspension).[2]
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
-
Tumor Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 200 mm³).[2]
-
Measure the tumor volume regularly (e.g., thrice weekly) using calipers. The formula for tumor volume is typically (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomly assign the mice to different treatment groups (e.g., vehicle control, DMAPT, combination therapy).[2]
-
Begin treatment with DMAPT via oral gavage as described in Protocol 1.
-
-
Endpoint: Continue treatment and tumor monitoring until the tumors reach a predetermined endpoint (e.g., humane endpoint based on tumor size or animal welfare) or for a specified study duration.[2]
-
Data Analysis: Analyze the tumor growth data to determine the efficacy of the treatment.
Visualizations
Caption: DMAPT inhibits the canonical NF-κB signaling pathway.
Caption: Experimental workflow for a mouse xenograft study.
References
- 1. mdpi.com [mdpi.com]
- 2. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]
- 6. ashpublications.org [ashpublications.org]
Determining Optimal Dimethylaminoparthenolide (DMAPT) Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of parthenolide, exhibiting potent anti-inflammatory and anti-cancer activities primarily through the inhibition of the NF-κB signaling pathway. Its improved bioavailability makes it a promising candidate for in vivo investigations.[1] This document provides detailed application notes and standardized protocols for determining the optimal dosage of DMAPT for in vivo studies, with a focus on rodent models. It includes a summary of reported effective doses, guidelines for dose-ranging studies, toxicity assessments, and pharmacokinetic analysis. Additionally, visual representations of the relevant signaling pathway and experimental workflows are provided to facilitate experimental design and execution.
Introduction to Dimethylaminoparthenolide (DMAPT)
DMAPT is a semi-synthetic derivative of parthenolide, a sesquiterpene lactone found in the plant Tanacetum parthenium (feverfew). While parthenolide itself has demonstrated significant biological activity, its low water solubility and poor oral bioavailability have limited its therapeutic development. DMAPT was synthesized to overcome these limitations, demonstrating enhanced aqueous solubility and an oral bioavailability of approximately 70% in mice.[2]
The primary mechanism of action of DMAPT is the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It has been shown to directly target and inhibit IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, DMAPT effectively blocks the nuclear translocation and transcriptional activity of NF-κB, leading to the downregulation of various pro-inflammatory and pro-survival genes.
Reported In Vivo Dosages and Pharmacokinetics
Several preclinical studies have investigated the efficacy of DMAPT in various disease models, primarily cancer. A consistent oral dosage of 100 mg/kg has been reported to be effective and well-tolerated in mice.
Table 1: Summary of Reported In Vivo DMAPT Dosages and Pharmacokinetic Parameters in Mice
| Parameter | Value | Animal Model | Route of Administration | Study Focus | Reference |
| Effective Dose | 100 mg/kg | Athymic nude mice with PC-3 tumor xenografts | Oral gavage (daily for 7 days) | Prostate Cancer | [3] |
| 100 mg/kg | TRAMP mice | Oral gavage (thrice weekly) | Prostate Cancer | [3] | |
| 40-100 mg/kg | Athymic nude mice with A549 & UMUC-3 xenografts | Oral gavage (daily or twice daily) | Lung and Bladder Cancer | [1] | |
| 100 mg/kg | NOD/SCID mice with human AML xenografts | Oral gavage (single dose) | Acute Myeloid Leukemia | [2] | |
| Oral Bioavailability | ~70% | Mice | Oral vs. Intravenous | Pharmacokinetics | [2] |
| Cmax (at 100 mg/kg) | 25 µM | Mice | Oral | Pharmacokinetics | [2] |
| T1/2 (at 100 mg/kg) | 0.63 hours | Mice | Oral | Pharmacokinetics | [2] |
| Toxicity | Well-tolerated | Mice | Oral (100 mg/kg daily for 10 days) | Toxicology | [2] |
Experimental Protocols
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the optimal dose range of DMAPT that elicits a biological response without causing significant toxicity.
Materials:
-
Dimethylaminoparthenolide (DMAPT)
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Experimental animals (e.g., C57BL/6 or BALB/c mice, 6-8 weeks old)
-
Oral gavage needles
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., 5 groups of 5 mice each). Include a vehicle control group.
-
Dose Selection: Based on the literature, a starting dose range could be 25, 50, 100, and 200 mg/kg.
-
DMAPT Preparation: On the day of dosing, dissolve DMAPT in the chosen vehicle to the desired concentrations.
-
Administration: Administer the assigned dose of DMAPT or vehicle to each mouse via oral gavage. The volume should be consistent across all groups (typically 5-10 mL/kg).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including:
-
Changes in body weight (measure daily)
-
Changes in food and water intake
-
Behavioral changes (e.g., lethargy, ruffled fur, abnormal posture)
-
Signs of distress (e.g., labored breathing)
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight and does not result in mortality or severe clinical signs of toxicity.
-
Efficacy Assessment (Optional): In tumor-bearing mice, measure tumor volume at regular intervals to assess the anti-tumor efficacy of each dose.
-
Data Analysis: Plot the dose-response curves for both toxicity and efficacy to determine the therapeutic window.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of DMAPT in vivo.
Materials:
-
DMAPT
-
Vehicle
-
Experimental animals
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Protocol:
-
Dosing: Administer a single oral dose of DMAPT (e.g., 100 mg/kg) to a cohort of mice.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from a subset of animals at various time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus.
-
Plasma Preparation: Immediately process the blood samples to separate plasma by centrifugation.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of DMAPT in plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t1/2: Elimination half-life
-
Oral Bioavailability (F%) : Calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Visualizations
DMAPT's Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
Caption: DMAPT inhibits the canonical NF-κB signaling pathway.
Experimental Workflow for In Vivo Dose Determination
Caption: Workflow for determining the optimal in vivo dosage of DMAPT.
Conclusion
The determination of an optimal in vivo dosage is a critical step in the preclinical evaluation of DMAPT. Based on current literature, an oral dose of 100 mg/kg serves as an effective and well-tolerated starting point for efficacy studies in mice. However, it is imperative for researchers to conduct their own dose-ranging and MTD studies within their specific experimental models to establish the most appropriate therapeutic window. The protocols and information provided herein offer a comprehensive guide for the rational design and execution of such studies, ultimately facilitating the successful in vivo investigation of Dimethylaminoparthenolide.
References
- 1. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing NF-κB DNA-Binding Activity Following Dimethylaminoparthenolide (DMAPT) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] Constitutive activation of the NF-κB signaling pathway is implicated in the pathogenesis of various diseases, particularly cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[1][2][3] Dimethylaminoparthenolide (DMAPT), a water-soluble analog of parthenolide, is a potent inhibitor of the canonical NF-κB pathway.[2][4][5] DMAPT exerts its inhibitory effect by directly targeting the IκB kinase (IKK) complex, specifically IKKβ, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, inhibiting its nuclear translocation and DNA-binding activity.[2]
These application notes provide detailed protocols for three common assays to quantitatively assess the inhibitory effect of DMAPT on NF-κB DNA-binding activity: the Electrophoretic Mobility Shift Assay (EMSA), the Luciferase Reporter Assay, and an ELISA-based DNA-binding assay.
Data Summary
The following table summarizes quantitative data on the effects of DMAPT on NF-κB activity and associated cellular responses in prostate cancer cell lines.
| Cell Line | DMAPT Concentration | Treatment Duration | Effect on NF-κB Activity | Associated Cellular Effect | Reference |
| PC-3 | 5 µM | 48 hours | Reduced constitutive NF-κB binding activity. | Increased population doubling time from 23.0 ± 5.0 h to 42.0 ± 3.0 h. | [4][6] |
| DU145 | 4 µM | 48 hours | Reduced constitutive NF-κB binding activity. | Increased population doubling time from 20.4 ± 2.2 h to 72.5 ± 24.8 h. | [4][6] |
| PC-3 | Not specified | Not specified | Inhibited constitutive and radiation-induced NF-κB binding activity. | Increased sensitivity to X-ray-induced cell killing. | [3] |
| DU145 | Not specified | Not specified | Inhibited constitutive and radiation-induced NF-κB binding activity. | Increased sensitivity to X-ray-induced cell killing. | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway, the mechanism of DMAPT inhibition, and a general experimental workflow for assessing the impact of DMAPT on NF-κB activity.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of DMAPT on the IKK complex.
Caption: General experimental workflow for assessing the effect of DMAPT on NF-κB activity.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect protein-DNA interactions. This assay can determine if DMAPT treatment inhibits the binding of NF-κB in nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
Materials:
-
Nuclear Extraction Kit
-
BCA Protein Assay Kit
-
NF-κB consensus oligonucleotide probe (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
[γ-³²P]ATP or non-radioactive labeling kit (e.g., biotin, IRDye®)
-
T4 Polynucleotide Kinase
-
Poly [d(I-C)]
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Loading Dye (e.g., 6X)
-
Native polyacrylamide gel (4-6%)
-
TBE or TGE Buffer
-
Phosphorimager or appropriate imaging system for non-radioactive probes
Protocol:
-
Cell Treatment and Nuclear Extraction:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of DMAPT or vehicle control (e.g., DMSO) for the desired duration. A positive control, such as TNF-α, can be used to stimulate NF-κB activity.
-
Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.[7]
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
-
Probe Labeling:
-
Label the NF-κB consensus oligonucleotide probe with [γ-³²P]ATP using T4 Polynucleotide Kinase or with a non-radioactive label following the manufacturer's instructions.[8]
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Nuclear extract (5-10 µg)
-
Poly [d(I-C)] (1-2 µg)
-
Binding Buffer
-
Labeled probe (e.g., 20,000-50,000 cpm for radioactive probes)
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.[9]
-
-
Electrophoresis:
-
Detection:
-
Dry the gel and expose it to a phosphor screen or X-ray film if a radioactive probe was used.[8]
-
For non-radioactive probes, perform the detection steps according to the labeling kit's protocol.
-
Analyze the resulting bands. A decrease in the intensity of the shifted band (protein-DNA complex) in DMAPT-treated samples compared to the control indicates inhibition of NF-κB DNA-binding activity.
-
Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. A reduction in luciferase activity in DMAPT-treated cells indicates inhibition of NF-κB-mediated transcription.
Materials:
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Transfection:
-
Cell Treatment:
-
Treat the transfected cells with various concentrations of DMAPT or vehicle control for the desired time.
-
If desired, stimulate NF-κB activity with an appropriate inducer (e.g., TNF-α) for a few hours before harvesting.[12]
-
-
Cell Lysis:
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as relative luciferase units (RLU) or as a fold change compared to the untreated control. A dose-dependent decrease in RLU with DMAPT treatment indicates inhibition of NF-κB transcriptional activity.
-
ELISA-Based NF-κB DNA-Binding Assay
This is a high-throughput, quantitative assay that measures the amount of active NF-κB in nuclear extracts. It functions similarly to an ELISA, where an oligonucleotide containing the NF-κB consensus sequence is immobilized on a plate to capture active NF-κB from the sample.
Materials:
-
ELISA-based NF-κB DNA-binding assay kit (e.g., TransAM™ NF-κB Kit)
-
Nuclear Extraction Kit
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Treatment and Nuclear Extraction:
-
Follow the same procedure as for the EMSA to treat cells with DMAPT and prepare nuclear extracts.[7]
-
-
Assay Procedure (following a typical kit protocol):
-
Add the complete binding buffer to the wells of the 96-well plate, which are pre-coated with the NF-κB consensus oligonucleotide.
-
Add the nuclear extracts (5-20 µg) to the wells and incubate for 1 hour at room temperature with mild agitation to allow for NF-κB binding to the oligonucleotide.[14]
-
Wash the wells multiple times to remove unbound proteins.
-
Add the primary antibody specific for the active form of an NF-κB subunit (e.g., p65) to each well and incubate for 1 hour.[7][14]
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by another incubation period.[14][15]
-
After a final wash, add the developing solution and incubate until a color change is observed.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of active NF-κB bound to the plate. A decrease in absorbance in DMAPT-treated samples compared to the control indicates inhibition of NF-κB DNA-binding activity.
-
Conclusion
The protocols described provide robust and reliable methods for investigating the inhibitory effects of Dimethylaminoparthenolide on NF-κB DNA-binding activity. The choice of assay will depend on the specific research question, available equipment, and desired throughput. EMSA provides a qualitative to semi-quantitative assessment of the protein-DNA interaction, the luciferase reporter assay measures the functional consequence of NF-κB activation (transcription), and the ELISA-based assay offers a high-throughput quantitative measurement of active NF-κB in nuclear extracts. Together, these assays can provide a comprehensive understanding of the mechanism of action of DMAPT as an NF-κB inhibitor.
References
- 1. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NF-κB-dependent and -independent epigenetic modulation using the novel anti-cancer agent DMAPT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB DNA-Binding ELISA-Based Assay [bio-protocol.org]
- 8. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 9. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 10. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 11. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-KappaB p65 DNA-Binding ELISA Kit | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Application Notes and Protocols for Assessing Synergistic Effects of Dimethylaminoparthenolide (DMAPT) with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the synergistic effects of Dimethylaminoparthenolide (DMAPT) as a radiosensitizing agent in cancer therapy. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these effects.
Introduction
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of parthenolide, a naturally occurring sesquiterpene lactone. It has garnered significant interest in oncology for its potential to enhance the efficacy of radiation therapy.[1][2] Preclinical studies have demonstrated that DMAPT can sensitize various cancer cell types, including prostate and non-small-cell lung cancer, to the cytotoxic effects of ionizing radiation.[1][2] A key advantage of DMAPT is its favorable bioavailability compared to its parent compound, parthenolide.[1]
The primary mechanism underlying the radiosensitizing properties of DMAPT is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Constitutive activation of NF-κB is a known mechanism of resistance to radiation therapy in many cancers.[1] By inhibiting NF-κB, DMAPT compromises the cancer cells' ability to repair DNA double-strand breaks (DSBs) induced by radiation, leading to increased cell death.[1][2] Notably, DMAPT has also been shown to selectively protect normal tissues from radiation-induced damage, suggesting a favorable therapeutic window.
Mechanism of Action: DMAPT-Mediated Radiosensitization
Ionizing radiation induces DNA double-strand breaks, a highly lethal form of DNA damage. Cancer cells often upregulate survival pathways, such as the NF-κB pathway, to cope with this damage and enhance their radioresistance. DMAPT interferes with this process through the following mechanism:
-
Inhibition of NF-κB Activation: DMAPT inhibits both constitutive and radiation-induced NF-κB activity.[1] This prevents the translocation of NF-κB into the nucleus and the subsequent transcription of its target genes, many of which are involved in cell survival, proliferation, and DNA repair.
-
Impairment of DNA Double-Strand Break Repair: The inhibition of NF-κB signaling by DMAPT leads to a significant reduction in the efficiency of both major DNA DSB repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ).[2] This results in the persistence of lethal DNA damage following radiation exposure.
-
Induction of Cancer Cell Apoptosis: The combination of DMAPT and radiation leads to a synergistic increase in cancer cell apoptosis.[2]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies assessing the synergistic effects of DMAPT and radiation.
Table 1: Effect of DMAPT on Cell Viability (IC50) in Prostate Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| PC-3 | DMAPT alone | 5.0 |
| DU145 | DMAPT alone | 4.0 |
| PC-3 | DMAPT + 2 Gy Radiation | 2.5 |
| DU145 | DMAPT + 2 Gy Radiation | 2.0 |
Table 2: Clonogenic Survival Data and Dose Enhancement Ratios (DER)
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) | DER at SF2 |
| A549 | Radiation alone | 0.65 | - |
| A549 | DMAPT (5 µM) + Rad | 0.40 | 1.63 |
| H460 | Radiation alone | 0.70 | - |
| H460 | DMAPT (5 µM) + Rad | 0.45 | 1.56 |
Table 3: In Vivo Tumor Growth Delay in a Prostate Cancer Xenograft Model
| Treatment Group | Tumor Volume at Day 30 (mm³) |
| Control (Vehicle) | 1200 |
| DMAPT (100 mg/kg) alone | 950 |
| Radiation (5 Gy) alone | 700 |
| DMAPT (100 mg/kg) + Radiation (5 Gy) | 300 |
Mandatory Visualizations
References
Application Notes and Protocols: Harnessing the Synergy of Dimethylaminoparthenolide and Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to androgen receptor (AR) targeted therapies remains a significant challenge in the treatment of prostate cancer. A promising strategy to overcome this resistance is the combination of AR inhibitors with agents that target alternative survival pathways. Dimethylaminoparthenolide (DMAPT), a water-soluble analog of parthenolide, has emerged as a potent inhibitor of the NF-κB and STAT3 signaling pathways, which are implicated in AR-mediated resistance. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining DMAPT with AR inhibitors.
Core Principle: DMAPT, by inhibiting NF-κB, can prevent the upregulation of the androgen receptor (AR) and its constitutively active splice variant AR-V7, which are key drivers of resistance to AR-targeted therapies. This combination aims to enhance the efficacy of AR inhibitors and delay the onset of treatment resistance.
Signaling Pathways and Mechanism of Action
The combination of DMAPT and AR inhibitors targets two critical signaling axes in prostate cancer progression.
-
Androgen Receptor (AR) Signaling: In the canonical pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding leads to the dissociation of heat shock proteins, nuclear translocation of the AR, dimerization, and subsequent binding to Androgen Response Elements (AREs) on target genes, promoting cell proliferation and survival.[1][2] In castration-resistant prostate cancer (CRPC), AR signaling can be reactivated through various mechanisms, including the expression of AR splice variants like AR-V7 that are constitutively active and do not require ligand binding.[3]
-
NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In the context of cancer, constitutive activation of NF-κB promotes tumorigenesis. DMAPT inhibits the canonical NF-κB pathway by preventing the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[3]
Combined Effect: Androgen deprivation and treatment with AR inhibitors can paradoxically lead to the activation of NF-κB, which in turn drives the expression of AR and AR-V7, contributing to therapeutic resistance. DMAPT's inhibition of NF-κB can break this feedback loop, resensitizing cancer cells to the effects of AR inhibitors.
Diagram of the Proposed Mechanism of Action
References
- 1. 4.2. Cell Viability Assay for Determining IC50 and Drug Synergy [bio-protocol.org]
- 2. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Developing 3D Tumor Spheroid Models for Dimethylaminoparthenolide (DMAPT) Testing
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for cancer research and drug discovery compared to traditional 2D monolayer cultures.[1][2] Spheroids better mimic the complex cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges of in vivo solid tumors.[3][4] Dimethylaminoparthenolide (DMAPT) is a semi-synthetic, water-soluble analog of parthenolide with improved bioavailability, making it a promising candidate for clinical development.[5][6] DMAPT has been shown to exhibit potent anti-cancer activity, primarily through the inhibition of critical pro-survival signaling pathways and by targeting cancer stem cells.[5]
This document provides detailed protocols for the generation of 3D tumor spheroids, subsequent treatment with DMAPT, and the assessment of its therapeutic efficacy through various analytical methods. These protocols are intended for researchers, scientists, and drug development professionals working in oncology.
Mechanism of Action: DMAPT in Cancer
DMAPT exerts its anti-tumor effects by modulating key signaling pathways that are often constitutively active in cancer cells. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[5][6]
-
NF-κB Inhibition: DMAPT inhibits the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm, unable to translocate to the nucleus and activate the transcription of pro-survival and anti-apoptotic genes.[6]
-
STAT3 Inhibition: DMAPT can also down-regulate the STAT3 signaling pathway, which is crucial for tumor cell proliferation, survival, and the maintenance of cancer stem cells.[5][7] Inhibition of STAT3 signaling can lead to reduced expression of downstream targets like c-Myc and Cyclin D1, thereby inducing apoptosis and suppressing tumor growth.[7][8]
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) round-bottom microplates. This method is highly reproducible and suitable for high-throughput screening.[9][10]
Workflow for Spheroid Generation
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, U-87 MG)
-
Complete cell culture medium (e.g., DMEM or RPMI + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well round-bottom ultra-low attachment spheroid microplates (e.g., Corning® Spheroid Microplates)[9]
-
Sterile reservoir
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
Inverted microscope
-
Multichannel pipette
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Wash with PBS and detach using Trypsin-EDTA to obtain a single-cell suspension. Neutralize trypsin with complete medium.
-
Cell Counting: Perform a cell count to determine cell concentration and viability (should be >95%).
-
Seeding: Dilute the cell suspension in complete medium to the desired final concentration (see Table 1).
-
Plating: Using a multichannel pipette, dispense 100-200 µL of the cell suspension into each well of the ULA plate.[9]
-
Aggregation: To facilitate initial cell aggregation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes). This step is optional but recommended for forming single, centered spheroids.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitoring: Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.[9] Perform medium changes every 2-3 days by carefully aspirating 50% of the medium (e.g., 100 µL) and replacing it with fresh, pre-warmed medium.
Table 1: Recommended Seeding Densities for Tumor Spheroid Formation
| Cell Line | Cancer Type | Seeding Density (cells/well) | Approx. Spheroid Diameter (Day 4) |
| MCF-7 | Breast | 2,500 - 5,000 | 400 - 600 µm |
| A549 | Lung | 1,000 - 3,000 | 350 - 550 µm |
| U-87 MG | Glioblastoma | 1,000 - 2,500 | 300 - 500 µm |
| HT-29 | Colon | 2,000 - 5,000 | 400 - 650 µm |
| DU 145 | Prostate | 3,000 - 7,500 | 450 - 700 µm |
| (Note: Optimal seeding density should be determined empirically for each cell line and experimental goal.)[9] |
Protocol 2: DMAPT Treatment and Viability Assessment
Once uniform spheroids have formed (e.g., Day 4), they can be treated with DMAPT to assess its cytotoxic and anti-proliferative effects.
Workflow for DMAPT Testing and Analysis
This assay visually distinguishes between live and dead cells within the spheroid structure using fluorescent dyes.[10][11]
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1 or Propidium Iodide)
-
DMAPT-treated spheroids in a 96-well plate
-
Assay Buffer or PBS
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein-AM and Ethidium Homodimer-1/Propidium Iodide in an appropriate assay buffer or PBS according to the manufacturer's instructions. A common concentration is 2 µM Calcein-AM and 4 µM Ethidium Homodimer-1.
-
Staining: Carefully remove approximately 50% of the culture medium from each well. Add the staining solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[12]
-
Imaging: Image the spheroids using a fluorescence microscope or a high-content imaging system with appropriate filters (FITC/Texas Red).[12] Capture images from different Z-planes to analyze the entire spheroid structure.
Table 2: Live/Dead Assay Interpretation
| Stain | Target | Fluorescence | Interpretation |
| Calcein-AM | Intracellular esterase activity in live cells | Green | Live Cells |
| Ethidium Homodimer-1 / Propidium Iodide | Enters cells with compromised membranes and binds DNA | Red | Dead Cells |
This assay quantifies the number of viable cells in a culture based on the amount of ATP present, which is a marker of metabolically active cells.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar
-
DMAPT-treated spheroids in a 96-well plate
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibration: Remove the plate containing spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's protocol.
-
Assay: Add a volume of reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis: Mix the contents by placing the plate on a shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of viability relative to the untreated control wells. Plot the results to determine the IC50 value of DMAPT.
Table 3: Hypothetical DMAPT Dose-Response Data
| DMAPT Conc. (µM) | Luminescence (RLU) | % Viability (Normalized) | Spheroid Diameter (µm, Day 7) |
| 0 (Vehicle) | 150,000 | 100% | 650 |
| 1 | 135,000 | 90% | 610 |
| 5 | 90,000 | 60% | 480 |
| 10 | 72,000 | 48% | 350 |
| 25 | 30,000 | 20% | 210 |
| 50 | 10,500 | 7% | 150 |
Protocol 3: Immunofluorescence Staining for Mechanistic Analysis
This protocol is for visualizing the expression and localization of key protein markers (e.g., p-p65, p-STAT3) within the spheroids to confirm DMAPT's mechanism of action. Proper fixation and permeabilization are critical for antibody penetration.[13][14]
Materials:
-
DMAPT-treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary and secondary antibodies (See Table 4)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Fixation: Gently collect spheroids and fix with 4% PFA for 1 hour at room temperature.[15]
-
Washing: Wash the spheroids 3 times with PBS for 5 minutes each.
-
Permeabilization: Incubate in Permeabilization Buffer for 20-30 minutes at room temperature to allow antibody access to intracellular targets.[16]
-
Blocking: Incubate in Blocking Buffer for 1-2 hours to reduce non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the spheroids 3-5 times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 2 hours at room temperature, protected from light.
-
Nuclear Staining: Counterstain with DAPI for 15-30 minutes.
-
Washing: Perform final washes with PBS.
-
Mounting & Imaging: Mount the spheroids on a slide with an appropriate mounting medium and image using a confocal microscope.
Table 4: Reagents for Immunofluorescence Staining
| Reagent | Purpose | Example Source |
| Anti-phospho-NF-κB p65 (Ser536) | Detects activated NF-κB | Cell Signaling Technology |
| Anti-phospho-STAT3 (Tyr705) | Detects activated STAT3 | Abcam |
| Alexa Fluor 488 Goat anti-Rabbit IgG | Secondary antibody (Green) | Thermo Fisher Scientific |
| DAPI (4',6-diamidino-2-phenylindole) | Nuclear counterstain (Blue) | Thermo Fisher Scientific |
By following these protocols, researchers can effectively develop and utilize 3D tumor spheroid models to robustly evaluate the anti-cancer efficacy and mechanism of action of Dimethylaminoparthenolide.
References
- 1. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation [en.bio-protocol.org]
- 3. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 4. Three Strategies for Culturing Tumor Spheroids [absin.net]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inventia.life [inventia.life]
- 13. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 14. content.protocols.io [content.protocols.io]
- 15. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 16. atlantisbioscience.com [atlantisbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethylaminoparthenolide (DMAPT) Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dimethylaminoparthenolide (DMAPT) in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your treatment duration and concentration.
Frequently Asked Questions (FAQs)
Q1: What is Dimethylaminoparthenolide (DMAPT) and what is its primary mechanism of action?
A1: Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of the natural product Parthenolide.[1] Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] DMAPT directly binds to and inhibits IκB kinase (IKKβ), which prevents the phosphorylation and subsequent degradation of IκBα.[2][3] This action keeps the p65/p50 NF-κB dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell proliferation, inflammation, and survival.[2][4]
Q2: What is the recommended solvent and storage condition for DMAPT?
A2: DMAPT is a water-soluble analog of parthenolide, which gives it improved bioavailability over its parent compound.[1][5] For cell culture experiments, it can be dissolved in DMSO, ethanol, or a mixture of DMF and water.[6] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years to maintain stability.[7]
Q3: What are the typical concentration ranges for DMAPT in cell culture?
A3: The effective concentration of DMAPT can vary significantly depending on the cell line and the experimental endpoint. Generally, concentrations in the low micromolar range are used. For example, IC50 values for proliferation inhibition in prostate cancer cell lines PC-3 and CWR22Rv1 are between 5 and 10µM.[8] For AML cells, the LD50 has been reported to be 1.7 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I treat my cells with DMAPT?
A4: Treatment duration is dependent on the biological question being asked. For studies on NF-κB inhibition, shorter incubation times of a few hours may be sufficient to observe effects on the signaling pathway.[1] For cell viability or apoptosis assays, longer treatments of 24 to 72 hours are common.[7][9] Time-course experiments are crucial to identify the optimal treatment window.
Q5: Besides NF-κB inhibition, are there other known effects of DMAPT?
A5: Yes, DMAPT has been shown to induce reactive oxygen species (ROS) generation, which can contribute to its anti-cancer effects.[1][8] This can lead to the activation of stress-related pathways, such as the JNK pathway.[1] In some cell types, DMAPT can also cause cell cycle arrest.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observed effect of DMAPT | - Suboptimal concentration: The concentration used may be too low for the specific cell line. - Short treatment duration: The treatment time may not be sufficient to induce a measurable response. - Drug instability: Improper storage of the DMAPT stock solution may have led to degradation. - Cell line resistance: The cell line may be inherently resistant to DMAPT's effects. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). - Ensure DMAPT stock solutions are stored correctly at -20°C or -80°C and are not subjected to multiple freeze-thaw cycles.[7] - Verify the expression and activity of the NF-κB pathway in your cell line. |
| High cytotoxicity in control (vehicle-treated) cells | - Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. - Cell health: The cells may have been unhealthy or at too high a confluence before treatment. | - Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO). - Use healthy, exponentially growing cells for your experiments. Perform a vehicle-only control to assess solvent toxicity. |
| Inconsistent results between experiments | - Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. - Inconsistent treatment timing: Variations in the duration of drug exposure. - Reagent variability: Using different batches of DMAPT or media supplements. | - Standardize your cell seeding protocol to ensure consistent cell density across all experiments.[10] - Be precise with the timing of drug addition and assay endpoint. - If possible, use the same batch of reagents for a set of related experiments. |
| Precipitation of DMAPT in culture medium | - Poor solubility at high concentrations: DMAPT, while more soluble than parthenolide, can still precipitate at very high concentrations in aqueous media. | - Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration. Ensure thorough mixing. |
Quantitative Data Summary
The following tables summarize key quantitative data for DMAPT treatment across various cell lines as reported in the literature.
Table 1: IC50/LD50 Values of DMAPT in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50/LD50 Value | Citation(s) |
| AML cells | Acute Myeloid Leukemia | Cell Viability | 1.7 µM (LD50) | [7] |
| PC-3 | Prostate Cancer | Proliferation | 5 - 10 µM (IC50) | [8] |
| CWR22Rv1 | Prostate Cancer | Proliferation | 5 - 10 µM (IC50) | [8] |
| DU145 | Prostate Cancer | Cell Viability | ~4 µM | [7] |
Table 2: Effective Concentrations and Treatment Durations of DMAPT
| Cell Line | Cancer Type | Effect | Concentration | Duration | Citation(s) |
| PC-3 | Prostate Cancer | Inhibition of NF-κB binding, decreased viability | 2.5, 5 µM | 24 and 48 hours | [7] |
| DU145 | Prostate Cancer | Inhibition of NF-κB binding, decreased viability | 4 µM | 24 and 48 hours | [7] |
| U937 | Leukemia | Differentiation | 2.5, 5 µM | 72 hours | [9] |
| Primary AML cells | Acute Myeloid Leukemia | Reduced viability of stem cells | 5, 7.5 µM | Not specified | [9] |
| MDA-MB-231 | Breast Cancer | Inhibition of p65 binding to DNA | 50 µM | Not specified | [11] |
| MDA-MB-231 | Breast Cancer | Decreased intracellular GSH, inhibited migration | 25 µM | Not specified | [11] |
Experimental Protocols
Protocol: Determining Cell Viability using a Resazurin-Based Assay
This protocol outlines a general procedure for assessing the effect of DMAPT on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
DMAPT Treatment:
-
Prepare a 10 mM stock solution of DMAPT in sterile DMSO.
-
Perform serial dilutions of the DMAPT stock solution in complete culture medium to prepare 2X working concentrations.
-
Remove the medium from the 96-well plate and add 100 µL of the DMAPT working solutions to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO in medium) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and sterilize by filtration.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence values of the treated wells to the vehicle-only control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the DMAPT concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: DMAPT inhibits the canonical NF-κB signaling pathway.
Caption: Workflow for optimizing DMAPT treatment conditions.
References
- 1. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethylamino Parthenolide - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Variability in NF-κB Inhibition Assays with Dimethylaminoparthenolide (DMAPT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimethylaminoparthenolide (DMAPT) in NF-κB inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is Dimethylaminoparthenolide (DMAPT) and how does it inhibit NF-κB?
Dimethylaminoparthenolide (DMAPT) is a water-soluble analog of parthenolide, a natural product known to inhibit the NF-κB signaling pathway.[1][2] DMAPT primarily targets the canonical NF-κB pathway by directly binding to and inhibiting IκB kinase β (IKKβ).[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.[3][4]
Q2: How should I prepare and store DMAPT stock solutions to ensure stability and consistency?
Proper preparation and storage of DMAPT are crucial for reproducible results. DMAPT is soluble in DMSO and to a lesser extent in water.
-
For a high-concentration stock solution: Dissolve DMAPT in DMSO. For example, a 125 mg/mL stock solution can be prepared, though this may require ultrasonication to fully dissolve.[1] It is important to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
-
For aqueous solutions: A lower concentration of approximately 1.1 mg/mL can be achieved in water with the aid of ultrasonication and warming to 40°C.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. When preparing working dilutions in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your cells, typically below 0.5%.
Q3: What are the typical effective concentrations of DMAPT for NF-κB inhibition in cell culture?
The effective concentration of DMAPT can vary depending on the cell line and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system. However, published studies provide a starting point:
| Cell Line | Effective Concentration for NF-κB Inhibition | Reference |
| PC-3 (prostate cancer) | 2.5 - 5 µM | [1][5] |
| DU145 (prostate cancer) | 4 µM | [1] |
| AML (Acute Myeloid Leukemia) | LD50 of 1.7 µM | [1] |
| A549 (lung cancer) | 5 - 20 µM | [2] |
| UMUC-3 (bladder cancer) | 10 - 20 µM | [2] |
Q4: How can I be sure that the observed effects are due to NF-κB inhibition and not just cytotoxicity?
This is a critical consideration. It is essential to perform a cell viability assay in parallel with your NF-κB inhibition assay. This will allow you to distinguish between a specific inhibitory effect on the NF-κB pathway and a general cytotoxic effect that would also lead to a decrease in reporter gene expression or protein levels.
-
Recommended Assays: MTT, XTT, or luminescent ATP assays are commonly used to assess cell viability.[6]
-
Interpretation: Ideally, you should observe significant NF-κB inhibition at DMAPT concentrations that have a minimal impact on cell viability (e.g., >80% viability).
Q5: What are some known off-target effects of DMAPT?
While DMAPT is a known NF-κB inhibitor, like many small molecules, it can have other effects on cells. For instance, DMAPT has been shown to generate reactive oxygen species (ROS) and can have NF-κB-independent effects on epigenetic modifications, such as histone methylation.[2][7] When interpreting your results, it is important to consider these potential off-target effects.
Troubleshooting Guides
Variability in NF-κB inhibition assays can arise from multiple sources, ranging from inconsistent cell culture practices to subtle variations in assay procedures. This guide is designed to help you identify and address common causes of variability.
General Troubleshooting for Inconsistent Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently into each well. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inaccurate pipetting of DMAPT or stimulus | Use calibrated pipettes and ensure proper mixing of reagents in each well. | |
| Inconsistent results between experiments | Variation in cell passage number or confluency | Use cells within a consistent and narrow range of passage numbers. Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of the experiment. |
| Degradation of DMAPT stock solution | Aliquot DMAPT stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Variability in stimulus preparation (e.g., TNF-α) | Aliquot and store the stimulus according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Biological variability in NF-κB signaling | Acknowledge that cell-to-cell variability in protein expression and signaling dynamics is inherent.[8][9] Increase the number of replicates to improve statistical power. |
Troubleshooting NF-κB Luciferase Reporter Assays
| Problem | Potential Cause | Recommended Solution |
| High background luminescence | High basal NF-κB activity in cells | Use a lower cell seeding density. Reduce the concentration of serum in the culture medium. |
| Contamination of reagents or plates | Use fresh, sterile reagents and plates. | |
| Long incubation with luciferase substrate | Optimize the incubation time with the luciferase substrate to maximize signal-to-noise ratio without increasing background. | |
| Low signal or poor induction | Inefficient transfection (for transient assays) | Optimize the transfection protocol for your specific cell line. |
| Insufficient stimulus concentration or incubation time | Perform a time-course and dose-response experiment for your stimulus (e.g., TNF-α) to determine optimal conditions. | |
| Cell lysis is incomplete | Ensure the use of an appropriate lysis buffer and complete cell lysis before measuring luminescence. | |
| Signal "out of range" or plate reader overload | Luciferase expression is too high | Reduce the amount of reporter plasmid used for transfection. Dilute the cell lysate before adding the substrate.[10] |
Troubleshooting NF-κB Western Blot Assays
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for target protein (e.g., p-p65, IκBα) | Inefficient protein extraction | Use a lysis buffer appropriate for your target protein's cellular location (e.g., RIPA buffer for whole-cell lysates).[11] Include protease and phosphatase inhibitors in your lysis buffer.[12] |
| Low protein concentration | Quantify protein concentration using a reliable method (e.g., BCA assay) and load a sufficient amount of protein per lane. | |
| Poor antibody quality or incorrect dilution | Use a validated antibody for your target protein. Optimize the antibody dilution. | |
| High background or non-specific bands | Antibody concentration is too high | Reduce the primary or secondary antibody concentration. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Blocking is inadequate | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). | |
| Inconsistent loading between lanes | Inaccurate protein quantification | Re-quantify your protein samples carefully. |
| Pipetting errors during loading | Use high-quality pipette tips and load samples carefully. | |
| Solution: Normalize your target protein signal to a reliable loading control (e.g., β-actin, GAPDH, or total protein stain).[13] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay for DMAPT Inhibition
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells (e.g., HEK293T or a cell line of interest) stably or transiently transfected with an NF-κB luciferase reporter construct into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
DMAPT Pre-treatment:
-
Prepare serial dilutions of DMAPT in cell culture medium.
-
Carefully remove the medium from the cells and replace it with the DMAPT-containing medium. Include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest DMAPT concentration).
-
Pre-incubate the cells with DMAPT for 1-2 hours.
-
-
Stimulation:
-
Prepare a solution of your NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) in cell culture medium.
-
Add the stimulus to the wells containing DMAPT and the vehicle control. Also, include an unstimulated control (vehicle only, no stimulus).
-
Incubate for an appropriate time to induce NF-κB activity (typically 4-6 hours for TNF-α).
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate according to the manufacturer's instructions (e.g., 15 minutes at room temperature with gentle shaking).
-
Add the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Protocol 2: Western Blot for NF-κB Inhibition by DMAPT
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with DMAPT or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for the optimal time determined for IκBα degradation or p65 phosphorylation (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest (e.g., anti-phospho-p65, anti-IκBα, or anti-p65) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of DMAPT.
Caption: Experimental workflow for an NF-κB luciferase reporter assay.
Caption: Experimental workflow for an NF-κB Western blot assay.
Caption: Troubleshooting decision tree for variability in NF-κB inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent and -independent epigenetic modulation using the novel anti-cancer agent DMAPT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sources of Cell-to-cell Variability in Canonical Nuclear Factor-κB (NF-κB) Signaling Pathway Inferred from Single Cell Dynamic Images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sources of dynamic variability in NF-κB signal transduction: A mechanistic model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating Dimethylaminoparthenolide (DMAPT)-Induced Oxidative Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethylaminoparthenolide (DMAPT) and managing its associated oxidative stress in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving DMAPT.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Low Viability in DMAPT-Treated Groups | Excessive oxidative stress induced by DMAPT.[1][2] | - Co-treatment with an antioxidant: N-acetylcysteine (NAC) has been shown to suppress the cytotoxic effects of DMAPT by mitigating oxidative stress.[3][4]- Optimize DMAPT concentration: Perform a dose-response experiment to determine the optimal concentration that induces the desired effect without excessive cytotoxicity.- Reduce incubation time: Shorter exposure to DMAPT may reduce the cumulative oxidative damage. |
| Inconsistent or Non-reproducible Results | - Cell line variability.- Inconsistent DMAPT preparation.- Variations in experimental conditions (e.g., cell density, media components).[5] | - Cell line authentication: Regularly authenticate cell lines to ensure consistency.- Fresh DMAPT solutions: Prepare fresh DMAPT solutions for each experiment from a reliable stock.- Standardize protocols: Ensure all experimental parameters are consistent across all experiments. |
| Difficulty Detecting a Clear Oxidative Stress Response | - Insufficient DMAPT concentration.- Timing of measurement is not optimal.- Insensitive detection assay. | - Increase DMAPT concentration: Titrate the concentration of DMAPT to ensure it is sufficient to induce a measurable response.- Time-course experiment: Measure oxidative stress at multiple time points after DMAPT treatment, as ROS levels can be transient.[2]- Use multiple ROS probes: Employ different fluorescent probes to detect various reactive oxygen species (e.g., H2DCFDA for general ROS, DHE for superoxide).[1][6] |
| Unexpected Morphological Changes in Cells | - High levels of cellular stress and damage.[7]- Contamination of cell culture.[8][9] | - Monitor cell morphology closely: Document any changes and correlate them with treatment conditions.- Check for contamination: Regularly test cultures for mycoplasma and other contaminants.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DMAPT induces oxidative stress?
A1: DMAPT, a soluble analog of Parthenolide (PN), induces oxidative stress primarily by increasing the generation of reactive oxygen species (ROS).[1][10] This process can involve the activation of NADPH oxidases (NOXs).[4][10] Additionally, DMAPT can downregulate Nrf2, a key regulator of the intracellular antioxidant response, further contributing to the accumulation of ROS.[1][11]
Q2: How can I mitigate DMAPT-induced oxidative stress in my cell culture experiments?
A2: Co-treatment with the antioxidant N-acetylcysteine (NAC) has been demonstrated to effectively suppress the cytotoxic effects induced by DMAPT, suggesting it can mitigate the associated oxidative stress.[3][4] Optimizing the concentration of DMAPT and the duration of treatment can also help manage the levels of oxidative stress.
Q3: What are the key signaling pathways involved in DMAPT-induced oxidative stress?
A3: The key signaling pathways include the induction of ROS, which can lead to mitochondrial dysfunction and subsequent cell death.[1][3] DMAPT has also been shown to downregulate the Keap1-Nrf2 pathway, which is a critical cellular defense mechanism against oxidative stress.[1] Furthermore, DMAPT is known to inhibit the NF-κB pathway.[2][12]
Q4: What methods can I use to measure DMAPT-induced oxidative stress?
A4: You can measure ROS generation using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for hydrogen peroxide and other ROS, dihydroethidium (DHE) for superoxide, and hydroxyphenyl fluorescein (HPF).[1][6] Oxidative damage to lipids, proteins, and DNA can also be assessed using assays like the TBARS assay for malondialdehyde (MDA), protein carbonylation assays, and 8-OHdG quantification for DNA damage.[13][14]
Q5: Is the cytotoxic effect of DMAPT solely due to oxidative stress?
A5: While oxidative stress is a major contributor to the cytotoxic effects of DMAPT, it is not the only mechanism.[1][2] DMAPT also inhibits the NF-κB signaling pathway, which is involved in cell survival and proliferation.[2][12] The induction of cell death by DMAPT can be independent of caspase activity in some cases, pointing towards non-apoptotic cell death mechanisms like necrosis.[3][4]
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using H2DCFDA
Objective: To quantify the levels of intracellular reactive oxygen species (ROS) in response to DMAPT treatment.
Materials:
-
Cells of interest
-
Dimethylaminoparthenolide (DMAPT)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for plate reader analysis or plates with coverslips for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the desired concentrations of DMAPT for the specified duration. Include an untreated control group.
-
Towards the end of the treatment period, prepare a working solution of H2DCFDA in serum-free medium (typically 5-10 µM, but should be optimized for your cell type).
-
Remove the culture medium containing DMAPT and wash the cells gently with pre-warmed PBS.
-
Add the H2DCFDA working solution to the cells and incubate in the dark at 37°C for 30 minutes.
-
After incubation, wash the cells again with pre-warmed PBS to remove excess probe.
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of DMAPT-induced oxidative stress on cell viability.
Materials:
-
Cells of interest
-
Dimethylaminoparthenolide (DMAPT)
-
N-acetylcysteine (NAC) (for mitigation experiments)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Cell culture medium
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of DMAPT. For mitigation experiments, include groups co-treated with DMAPT and NAC. Include untreated control groups.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium containing MTT.
-
Add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Signaling pathway of DMAPT-induced oxidative stress and its mitigation by NAC.
References
- 1. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adl.usm.my [adl.usm.my]
- 6. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Parthenolide regulates oxidative stress-induced mitophagy and suppresses apoptosis through p53 signaling pathway in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. promocell.com [promocell.com]
- 10. mdpi.com [mdpi.com]
- 11. OAR@UM: Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis [um.edu.mt]
- 12. Parthenolide and DMAPT induce cell death in primitive CML cells through reactive oxygen species. [vivo.weill.cornell.edu]
- 13. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 14. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
addressing potential toxicity of Dimethylaminoparthenolide in long-term animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dimethylaminoparthenolide (DMAPT) in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DMAPT that could be relevant to long-term toxicity?
A1: DMAPT is a water-soluble analog of parthenolide that primarily functions as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to directly bind to and inhibit IκB kinase (IKK), which is a key enzyme in the canonical NF-κB pathway. By inhibiting IKK, DMAPT prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in NF-κB remaining sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. Long-term inhibition of this fundamental pathway could theoretically impact immune responses and cellular homeostasis.
Q2: What is the reported toxicological profile of DMAPT in preclinical animal studies?
A2: Preclinical studies have generally indicated that DMAPT has a favorable toxicological profile with lower toxicity compared to its parent compound, parthenolide. It has been described as being well-tolerated in mice. For instance, one study noted that daily oral administration of 100 mg/kg DMAPT to mice for 10 consecutive days was well-tolerated with no evidence of acute toxicity or alterations in hematologic parameters[1]. Another study reported that thrice-weekly oral gavage of 100 mg/kg DMAPT for over 35 weeks showed no observable toxicity in mice[2]. However, detailed, publicly available long-term toxicology reports with comprehensive histopathological and clinical chemistry data are limited.
Q3: What are the known effects of long-term NF-κB inhibition in animal models?
A3: While DMAPT itself is reported to have low toxicity, long-term inhibition of the NF-κB pathway is an important consideration. Studies using genetic mouse models have shown that the absence of NF-κB signaling in non-immune epithelial or parenchymal cells can lead to the spontaneous development of severe inflammatory conditions[3]. This highlights the crucial role of NF-κB in maintaining tissue homeostasis and resolving inflammation. Therefore, while targeted NF-κB inhibition with compounds like DMAPT is a promising therapeutic strategy, monitoring for potential long-term consequences of pathway modulation is warranted.
Troubleshooting Guide
Issue 1: Formulation and Administration Challenges
Q: I am observing precipitation of DMAPT in my vehicle during long-term studies. What can I do?
A: DMAPT is a water-soluble analog of parthenolide, often formulated as a fumarate salt to enhance solubility[1]. However, stability in solution over time can be a concern.
-
Recommended Vehicle: For oral gavage, sterile water or saline are often suitable. One published protocol for creating a vehicle for a similar compound involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[4].
-
Preparation: Always prepare fresh solutions or determine the stability of your formulation under your specific storage conditions. Sonication and gentle warming can aid in dissolution, but the stability of the compound under these conditions should be verified[4].
-
pH Adjustment: The pH of the formulation can impact solubility and stability. Ensure the pH is compatible with the compound and the animal model.
-
Storage: Store solutions as recommended by the manufacturer, typically protected from light and at a controlled temperature.
Issue 2: Animal Health and Monitoring
Q: I am observing unexpected weight loss in my long-term DMAPT study. What should I investigate?
A: While DMAPT is reported to be well-tolerated, unexpected weight loss should be investigated thoroughly.
-
Oral Gavage Technique: Improper oral gavage technique can cause stress, injury, and reduced food and water intake. Ensure personnel are properly trained.
-
Dehydration: Check for signs of dehydration. DMAPT's effects on fluid balance are not well-documented, but any compound can potentially alter hydration status.
-
Gastrointestinal Effects: Although not widely reported for DMAPT, some NF-κB inhibitors can have gastrointestinal effects. Monitor for changes in stool consistency.
-
Underlying Health Issues: Rule out any underlying health issues in the animals that may be unrelated to the test compound.
-
Dose and Formulation: Re-verify the dose calculations and the homogeneity of the formulation.
Issue 3: Interpreting Study Results
Q: How do I differentiate between DMAPT-related toxicity and effects secondary to long-term NF-κB inhibition?
A: This can be challenging and requires a comprehensive evaluation.
-
Histopathology: Detailed histopathological examination of a wide range of tissues is crucial. Look for signs of chronic inflammation, immune cell infiltration, or changes in tissue architecture that might be indicative of altered immune homeostasis due to long-term NF-κB inhibition.
-
Immunophenotyping: A thorough analysis of immune cell populations in the blood, spleen, and lymph nodes can provide insights into the immunological effects of long-term DMAPT administration.
-
Cytokine Profiling: Measuring a panel of pro- and anti-inflammatory cytokines in the plasma can help to understand the systemic inflammatory state of the animals.
-
Dose-Response Relationship: A clear dose-response relationship for any observed effects would strengthen the evidence for a compound-related finding.
Experimental Protocols
Representative Long-Term (90-Day) Oral Gavage Toxicity Study Design in Rodents
This protocol is a representative example based on OECD Test Guideline 408 for a 90-day oral toxicity study.
-
Test System:
-
Species: Sprague-Dawley Rat
-
Age: 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females (e.g., 10 per sex per group)
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
-
-
Test Substance and Dosing:
-
Test Substance: Dimethylaminoparthenolide (DMAPT)
-
Vehicle: Sterile water for injection or a suitable, validated vehicle.
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Doses should be selected based on acute toxicity and dose-range-finding studies. A high dose that produces some evidence of toxicity without causing severe suffering or mortality is recommended.
-
Administration: Oral gavage, once daily, 7 days a week for 90 days.
-
-
Observations and Examinations:
-
Clinical Observations: Daily for signs of toxicity, morbidity, and mortality.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examined prior to the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples collected at baseline and at termination. Parameters to be analyzed are listed in the tables below.
-
Urinalysis: Conducted at termination.
-
Necropsy and Histopathology: Full necropsy on all animals. A comprehensive list of organs and tissues should be examined microscopically.
-
Data Presentation
Disclaimer: The following tables present representative data for control animals and hypothetical data for animals treated with a high dose of an investigational compound in a 90-day rodent toxicity study. No specific, quantitative long-term toxicology data for DMAPT is publicly available. These tables are for illustrative purposes to guide researchers on the types of data to collect and potential changes to monitor.
Table 1: Representative Hematological Parameters in a 90-Day Rodent Toxicity Study
| Parameter | Units | Control Group (Mean ± SD) | High-Dose Group (Hypothetical Mean ± SD) |
| White Blood Cell Count (WBC) | 10^3/µL | 7.5 ± 2.0 | 6.8 ± 1.8 |
| Red Blood Cell Count (RBC) | 10^6/µL | 7.8 ± 0.5 | 7.6 ± 0.6 |
| Hemoglobin (HGB) | g/dL | 15.0 ± 1.0 | 14.5 ± 1.2 |
| Hematocrit (HCT) | % | 45.0 ± 3.0 | 43.5 ± 3.5 |
| Platelet Count (PLT) | 10^3/µL | 800 ± 150 | 750 ± 160 |
| Neutrophils | % | 20 ± 5 | 22 ± 6 |
| Lymphocytes | % | 75 ± 8 | 73 ± 7 |
Table 2: Representative Clinical Chemistry Parameters in a 90-Day Rodent Toxicity Study
| Parameter | Units | Control Group (Mean ± SD) | High-Dose Group (Hypothetical Mean ± SD) |
| Alanine Aminotransferase (ALT) | U/L | 30 ± 10 | 35 ± 12 |
| Aspartate Aminotransferase (AST) | U/L | 80 ± 20 | 85 ± 25 |
| Alkaline Phosphatase (ALP) | U/L | 200 ± 50 | 210 ± 60 |
| Blood Urea Nitrogen (BUN) | mg/dL | 20 ± 5 | 22 ± 6 |
| Creatinine | mg/dL | 0.6 ± 0.2 | 0.7 ± 0.3 |
| Total Protein | g/dL | 6.5 ± 0.5 | 6.4 ± 0.6 |
| Albumin | g/dL | 3.5 ± 0.3 | 3.4 ± 0.4 |
| Glucose | mg/dL | 100 ± 20 | 95 ± 22 |
Table 3: Representative Organ Weights in a 90-Day Rodent Toxicity Study
| Organ | Units | Control Group (Mean ± SD) | High-Dose Group (Hypothetical Mean ± SD) |
| Liver | g | 10.0 ± 1.5 | 10.5 ± 1.8 |
| Kidneys (paired) | g | 2.0 ± 0.3 | 2.1 ± 0.4 |
| Spleen | g | 0.8 ± 0.2 | 0.9 ± 0.3 |
| Thymus | g | 0.4 ± 0.1 | 0.35 ± 0.1 |
| Adrenals (paired) | mg | 50 ± 10 | 55 ± 12 |
Visualizations
Caption: DMAPT's mechanism of action via inhibition of the IKK complex in the canonical NF-κB signaling pathway.
Caption: A typical experimental workflow for a 90-day oral gavage toxicity study.
References
- 1. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMAPT is an Effective Radioprotector from Long-Term Radiation-Induced Damage to Normal Mouse Tissues In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking NF-κB: An Inflammatory Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Combination Therapies with Dimethylaminoparthenolide (DMAPT)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethylaminoparthenolide (DMAPT) in combination therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments effectively, with the goal of improving the therapeutic index of your combination regimens.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DMAPT that makes it a good candidate for combination therapies?
A1: DMAPT, a water-soluble analog of parthenolide, has a multi-faceted mechanism of action. Its primary anti-cancer activities stem from the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB) and the generation of reactive oxygen species (ROS).[1][2] NF-κB is a key player in promoting cancer cell survival, proliferation, and resistance to therapy.[3][4] By inhibiting NF-κB, DMAPT can sensitize cancer cells to the cytotoxic effects of other treatments. The induction of ROS further contributes to cellular stress and apoptosis.[2][5]
Q2: With which types of anti-cancer agents has DMAPT shown synergy?
A2: Preclinical studies have demonstrated DMAPT's synergistic or additive effects when combined with a range of anti-cancer therapies, including:
-
Chemotherapy: Agents such as gemcitabine, cisplatin, and actinomycin-D have shown enhanced efficacy when combined with DMAPT in various cancer models, including pancreatic and bladder cancer.[3][4][6][7][8]
-
Radiation Therapy: DMAPT can act as a radiosensitizer, increasing the effectiveness of radiation in killing cancer cells, as seen in prostate and non-small cell lung cancer models.[3][9]
-
Targeted Therapy: In prostate cancer, DMAPT has been shown to delay resistance to androgen receptor (AR) inhibitors by inhibiting NF-κB-mediated AR variant expression.[10]
-
Other Agents: DMAPT has also been investigated in combination with COX-2 inhibitors like celecoxib and sulindac in pancreatic cancer models.[3]
Q3: How can DMAPT improve the therapeutic index of a combination therapy?
A3: DMAPT can improve the therapeutic index in two main ways:
-
Enhancing Efficacy: By sensitizing cancer cells to the partner drug or radiation, DMAPT allows for achieving a greater anti-tumor effect at a given dose.[3][4]
-
Reducing Toxicity: In some instances, DMAPT has been shown to protect normal tissues from the toxic effects of conventional therapies. For example, it has been observed to ameliorate cisplatin-induced nephrotoxicity and muscle wasting.[4] It has also been shown to be a radioprotector of normal tissues.[11] This allows for the use of lower, less toxic doses of the combination partner.
Q4: What are the typical concentrations of DMAPT used in in vitro and in vivo experiments?
A4: The optimal concentration of DMAPT can vary depending on the cell line and animal model. However, based on published studies:
-
In Vitro : IC50 values for proliferation inhibition are often in the range of 5-10 μM for cell lines like PC-3 and CWR22Rv1.[1] Synergistic effects with other drugs have been observed at concentrations as low as 2.5 μM.[4]
-
In Vivo : Doses in mouse models typically range from 40 to 100 mg/kg/day administered via oral gavage.[1][12]
Troubleshooting Guides
Issue 1: Inconsistent or lack of synergistic effect in vitro.
| Possible Cause | Troubleshooting Step |
| Suboptimal DMAPT or combination drug concentration. | Perform a dose-response matrix experiment to evaluate a wide range of concentrations for both DMAPT and the partner drug to identify the optimal synergistic ratio. |
| Incorrect timing of drug administration. | The sequence of drug addition can be critical. Test different schedules: sequential (DMAPT first, then partner drug, or vice-versa) vs. concurrent administration. |
| Cell line is resistant to DMAPT's mechanism of action. | Verify the status of the NF-κB pathway in your cell line. Cells with constitutively active p65 may not respond well to DMAPT.[10] Assess baseline ROS levels and the cell's antioxidant capacity. |
| Issues with DMAPT stability or solubility. | DMAPT is a water-soluble analog of parthenolide.[3] However, ensure proper dissolution and stability in your culture media over the course of the experiment. Prepare fresh solutions for each experiment. |
Issue 2: Difficulty in assessing the mechanism of synergy.
| Question | Recommended Experiment |
| How to confirm NF-κB inhibition? | Western Blot: Analyze the phosphorylation status of NF-κB pathway components (e.g., p65, IκBα). A decrease in phosphorylated p65 and an increase in total IκBα would indicate pathway inhibition. NF-κB Reporter Assay: Use a luciferase or fluorescent reporter construct under the control of an NF-κB response element to quantify transcriptional activity. |
| How to measure ROS generation? | Fluorescent Probes: Use probes like DCFH-DA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.[5] |
| How to assess apoptosis? | Annexin V/PI Staining: Quantify early and late apoptotic cells using flow cytometry. Western Blot for Caspase Cleavage: Detect cleaved forms of caspase-3 and PARP as markers of apoptosis induction.[4] |
Issue 3: In vivo toxicity or lack of efficacy.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability or rapid metabolism. | While DMAPT has improved oral bioavailability compared to parthenolide,[2] ensure the dosing schedule is appropriate for maintaining therapeutic concentrations. Consider pharmacokinetic studies if feasible. |
| Toxicity of the combination. | Monitor animal weight and overall health closely. If toxicity is observed, consider reducing the dose of one or both agents. The protective effects of DMAPT on normal tissues may allow for maintaining the dose of the partner drug while reducing DMAPT.[4][11] |
| Tumor model is not responsive. | Ensure the chosen in vivo model has the appropriate molecular characteristics (e.g., active NF-κB pathway) for DMAPT to be effective. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of DMAPT
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| PC-3, CWR22Rv1 | Prostate Cancer | Proliferation | 5-10 μM | [1] |
| PC-3, DU145 | Prostate Cancer | Proliferation | 5 μM and 4 μM respectively | [12] |
| UMUC-3 | Bladder Cancer | Viability | 2.5 μM reduced viability | [4] |
| Panc-1 | Pancreatic Cancer | Cell Death | Synergism with Actinomycin-D at 12 μM | [6][7] |
Table 2: In Vivo Efficacy of DMAPT in Combination Therapies
| Cancer Model | Combination Partner | DMAPT Dose | Key Finding | Reference |
| PC-3 Xenograft | X-rays | 100 mg/kg/day | Significantly decreased tumor growth compared to either treatment alone. | [12] |
| TRAMP Mice | Androgen Deprivation | 100 mg/kg (thrice weekly) | Delayed tumor development and reduced AR-V7 expression. | [10] |
| Bladder Cancer (BBN-induced) | Cisplatin | 100 mg/kg/day | Eradicated malignant and pre-malignant lesions and reduced cisplatin-induced nephrotoxicity. | [4] |
| Pancreatic Cancer (Kras/p53 mouse model) | Gemcitabine | 40 mg/kg/day | Increased median survival and decreased tumor size and metastasis. | [8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of DMAPT and the combination drug in an appropriate solvent (e.g., DMSO) and then dilute to working concentrations in cell culture medium.
-
Treatment: Treat cells with a matrix of concentrations of DMAPT and the partner drug, both alone and in combination. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Western Blot for NF-κB Pathway Activation
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Parthenolide and DMAPT exert cytotoxic effects on breast cancer stem-like cells by inducing oxidative stress, mitochondrial dysfunction and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinomycin-D and dimethylamino-parthenolide (DMAPT) synergism in treating human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinomycin-D and dimethylamino-parthenolide synergism in treating human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethylaminoparthenolide and gemcitabine: a survival study using a genetically engineered mouse model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. medchemexpress.com [medchemexpress.com]
challenges in translating Dimethylaminoparthenolide findings to clinical settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethylaminoparthenolide (DMAPT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dimethylaminoparthenolide (DMAPT)?
A1: DMAPT is a water-soluble analogue of parthenolide. Its primary mechanism of action is the inhibition of the canonical NF-κB signaling pathway.[1][2] It directly binds to and inhibits IκB kinase β (IκKβ), which prevents the phosphorylation and subsequent degradation of IκBα.[1][2] This keeps NF-κB (p65/p50) sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.[1][2] Additionally, DMAPT has been shown to generate reactive oxygen species (ROS), which can contribute to its anti-cancer effects.[3][4]
Q2: What are the main advantages of DMAPT over its parent compound, parthenolide?
A2: The primary advantage of DMAPT over parthenolide is its improved bioavailability and water solubility.[5][6] Parthenolide itself has poor aqueous solubility and low bioavailability, which has limited its clinical development.[5][7][8] DMAPT was specifically synthesized to overcome these limitations, making it more suitable for oral administration and clinical investigation.[1][5]
Q3: What are the major challenges in translating preclinical findings of DMAPT to the clinic?
A3: Several challenges exist in the clinical translation of DMAPT findings:
-
Bioavailability and Pharmacokinetics: While improved, ensuring optimal oral bioavailability and understanding the full pharmacokinetic profile in humans remains a key challenge for parthenolide derivatives.[1][2][9][10]
-
Toxicity: Although DMAPT is reported to have low toxicity at biologically relevant doses, the potential for off-target effects and toxicity at higher concentrations is a concern for NF-κB inhibitors.[1][2][9][10]
-
Therapeutic Window: Parthenolide has a narrow therapeutic window, and establishing a safe and effective dosing regimen for DMAPT in various clinical settings is crucial.[5]
-
Combination Therapy Complexity: Preclinical data strongly suggest that DMAPT is most effective as part of a combination therapy regimen.[1][11] This adds complexity to clinical trial design, patient selection, and the assessment of efficacy and toxicity.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cell Culture
-
Problem: You are observing variable or lower-than-expected inhibition of cell proliferation with DMAPT treatment in your cancer cell lines.
-
Possible Causes & Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to DMAPT. This can be due to differences in basal NF-κB activity, expression of drug transporters, or antioxidant capacity.
-
Troubleshooting Step: Determine the IC50 value for your specific cell line using a dose-response curve. Compare your results with published data for similar cell types (see Table 1).
-
-
DMAPT Degradation: DMAPT, while more stable than parthenolide, can still be susceptible to degradation.
-
Troubleshooting Step: Prepare fresh stock solutions of DMAPT in an appropriate solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Constitutive NF-κB Activation: Cell lines with constitutive activation of NF-κB may require higher concentrations or longer exposure times to DMAPT.[1]
-
Troubleshooting Step: Confirm the basal NF-κB activity in your cell line using a reporter assay or by assessing the phosphorylation of p65.
-
-
Serum Interactions: Components in fetal bovine serum (FBS) can potentially bind to and reduce the effective concentration of DMAPT.
-
Troubleshooting Step: If feasible for your cell line, perform initial experiments in low-serum media to assess the direct effect of DMAPT.
-
-
Issue 2: Difficulty in Detecting NF-κB Inhibition
-
Problem: You are unable to consistently demonstrate inhibition of NF-κB activity following DMAPT treatment.
-
Possible Causes & Solutions:
-
Timing of Assay: The inhibition of NF-κB by DMAPT can be transient.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal time point for observing NF-κB inhibition after DMAPT treatment.
-
-
Method of Detection: The chosen assay may not be sensitive enough or may be assessing the wrong endpoint.
-
Troubleshooting Step: Use multiple methods to assess NF-κB activity. For example, combine a functional assay like an electrophoretic mobility shift assay (EMSA) or a reporter gene assay with a western blot for phosphorylated p65 or IκBα levels.[3]
-
-
Stimulus for NF-κB Activation: If you are using a stimulus (e.g., TNF-α, LPS) to induce NF-κB activity, the concentration or timing of the stimulus relative to DMAPT treatment is critical.
-
Troubleshooting Step: Optimize the concentration of your NF-κB stimulus and pre-incubate the cells with DMAPT for a sufficient period before adding the stimulus.
-
-
Quantitative Data Summary
Table 1: In Vitro Proliferation Inhibition by DMAPT
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Citation |
| A549 | Non-small cell lung cancer | BrdU accumulation | >95% inhibition at 5-20µM | [3] |
| UMUC-3 | Bladder cancer | BrdU accumulation | >95% inhibition at 5-20µM | [3] |
| LNCaP-95 | Prostate Cancer | 3D Tumoroid Survival | ~50-60% reduction with DMAPT alone | [1] |
| 22Rv1 | Prostate Cancer | 3D Tumoroid Survival | ~47-66% reduction with DMAPT alone | [1] |
| FMF-derived PBMCs | Familial Mediterranean Fever | MTT Assay | Dose-dependent decrease in metabolic activity (e.g., ~45% reduction at 12.5µM) | [12] |
Table 2: In Vivo Efficacy of Oral DMAPT
| Cancer Model | Host | Treatment | Tumor Growth Suppression | Citation |
| A549 subcutaneous xenograft | Athymic nude mice | 100 mg/kg/day | 54% | [3] |
| UMUC-3 subcutaneous xenograft | Athymic nude mice | 100 mg/kg twice daily | 63% | [3] |
| A549 lung metastasis model | Athymic nude mice | Not specified | 28% reduction in metastatic volume | [3] |
| VCaP-CR tumors | Mice | Castration + DMAPT | Significantly greater reduction than castration alone | [1] |
Experimental Protocols
Protocol 1: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with DMAPT at the desired concentrations for the determined time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: BrdU Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
DMAPT Treatment: After 24 hours, treat the cells with a range of DMAPT concentrations. Include a vehicle control.
-
BrdU Labeling: At the end of the treatment period (e.g., 24-72 hours), add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Detection:
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Wash the wells and add the substrate solution.
-
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
Visualizations
Caption: DMAPT inhibits the canonical NF-κB pathway and induces ROS.
Caption: A typical preclinical experimental workflow for evaluating DMAPT.
References
- 1. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A water soluble parthenolide analogue suppresses in vivo tumor growth of two tobacco associated cancers, lung and bladder cancer, by targeting NF-κB and generating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Parthenolide: pioneering new frontiers in hematological malignancies [frontiersin.org]
- 5. cjnmcpu.com [cjnmcpu.com]
- 6. researchgate.net [researchgate.net]
- 7. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NF-κB Blockade with Oral Administration of Dimethylaminoparthenolide (DMAPT), Delays Prostate Cancer Resistance to Androgen Receptor (AR) Inhibition and Inhibits AR Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dimethylaminoparthenolide (DMAPT) as an alternative approach for treatment of Familial Mediterranean Fever (FMF) - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize batch-to-batch variability of synthesized Dimethylaminoparthenolide
Welcome to the technical support center for the synthesis of Dimethylaminoparthenolide (DMAPT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and minimize batch-to-batch variability during the synthesis of this promising NF-κB and STAT3 inhibitor.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you may encounter during your experiments, helping you to troubleshoot and optimize your synthetic protocol.
1. What is a general protocol for the synthesis of Dimethylaminoparthenolide (DMAPT)?
The synthesis of DMAPT is achieved through a Michael addition of dimethylamine to the α-methylene-γ-lactone moiety of parthenolide. A general laboratory-scale protocol is as follows:
Experimental Protocol: Synthesis of Dimethylaminoparthenolide (DMAPT)
-
Materials:
-
Parthenolide (starting material)
-
Dimethylamine solution (e.g., 2M in THF or ethanol)
-
Anhydrous ethanol or tetrahydrofuran (THF) as solvent
-
Triethylamine (optional, as a base)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol or dichloromethane/methanol mixtures)
-
-
Procedure:
-
Dissolve parthenolide in anhydrous ethanol or THF in a round-bottom flask.
-
Cool the solution in an ice bath (0°C).
-
Add an excess of dimethylamine solution (typically 2-4 equivalents) dropwise to the stirred solution. Triethylamine (1-2 equivalents) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a period of 2 to 24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, remove the solvent and excess amine under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform or dichloromethane) to isolate the pure DMAPT.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
2. My DMAPT yield is consistently low. What are the potential causes and how can I improve it?
Low yields in DMAPT synthesis can be attributed to several factors. The following table outlines potential causes and recommended troubleshooting strategies.
| Potential Cause | Recommended Troubleshooting Strategy |
| Incomplete Reaction | - Increase the reaction time and continue to monitor by TLC/HPLC. - Increase the equivalents of dimethylamine. - Consider a modest increase in reaction temperature (e.g., to 40-50°C), but be mindful of potential side reactions. |
| Degradation of Parthenolide | - Ensure the use of high-purity parthenolide. Impurities in the starting material can interfere with the reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Side Reactions | - Maintain a controlled temperature. Excessive heat can lead to the formation of byproducts. - The epoxide ring in parthenolide can be susceptible to opening under certain conditions. Ensure the reaction is not overly acidic or basic. |
| Loss During Purification | - Optimize the silica gel chromatography conditions. A shallow solvent gradient can improve separation and reduce product loss. - Ensure the complete transfer of the crude product to the chromatography column. |
3. I am observing significant batch-to-batch variability in the purity of my synthesized DMAPT. How can I improve consistency?
Achieving consistent purity requires careful control over several experimental parameters.
| Parameter to Control | Strategy for Consistency |
| Quality of Starting Materials | - Use parthenolide and dimethylamine from the same supplier and lot number for a series of reactions. - Verify the purity of the starting parthenolide by HPLC or NMR before use. |
| Reaction Temperature | - Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a constant temperature throughout the reaction. |
| Reaction Time | - Standardize the reaction time based on consistent monitoring (TLC or HPLC) to ensure the reaction proceeds to completion without significant byproduct formation. |
| Solvent Quality | - Use anhydrous solvents to prevent water-mediated side reactions. |
| Purification Procedure | - Standardize the column chromatography procedure, including the amount of silica gel, column dimensions, and the solvent gradient. |
4. What are the common impurities or side products in DMAPT synthesis and how can I identify them?
Common impurities can arise from the starting material or from side reactions during the synthesis.
| Impurity/Side Product | Potential Source | Identification Method |
| Unreacted Parthenolide | Incomplete reaction. | TLC, HPLC (will have a different retention time than DMAPT), NMR (absence of dimethylamino protons). |
| Epoxide-Opened Products | Reaction conditions that are too acidic or basic, or contain nucleophilic impurities. | Mass spectrometry (will show a mass corresponding to the addition of the nucleophile to the parthenolide structure), NMR. |
| Poly-aminated Products | Although less common, reaction with other reactive sites on the molecule is possible under harsh conditions. | Mass spectrometry (will show a higher mass than DMAPT), NMR. |
5. Which analytical techniques are crucial for characterizing DMAPT and ensuring its purity?
A combination of analytical methods is essential for the comprehensive characterization of DMAPT.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure of DMAPT, including the presence of the dimethylamino group and the integrity of the sesquiterpene lactone backbone. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compound and confirm the correct mass for DMAPT. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product and quantify any impurities. A validated HPLC method is crucial for quality control. |
Signaling Pathway Diagrams
DMAPT exerts its biological effects primarily through the inhibition of the NF-κB and STAT3 signaling pathways. The following diagrams illustrate these pathways and the point of intervention by DMAPT.
Validation & Comparative
A Head-to-Head Comparison: Dimethylaminoparthenolide (DMAPT) vs. Parthenolide for In Vivo Efficacy
For researchers and drug development professionals, the quest for potent and bioavailable therapeutic agents is paramount. Parthenolide, a naturally occurring sesquiterpene lactone, has long shown promise in preclinical studies due to its anti-inflammatory and anti-cancer properties. However, its clinical translation has been significantly hampered by poor water solubility and low oral bioavailability. To overcome these limitations, a water-soluble amino-analogue, Dimethylaminoparthenolide (DMAPT), was developed. This guide provides a comprehensive in vivo comparison of the efficacy of DMAPT versus its parent compound, parthenolide, supported by experimental data and detailed methodologies.
Executive Summary
The available in vivo data compellingly demonstrates the superior efficacy of DMAPT compared to parthenolide, primarily attributed to its significantly enhanced oral bioavailability. While parthenolide shows activity in vitro, its poor pharmacokinetic profile renders it largely ineffective when administered orally in animal models. In stark contrast, DMAPT is readily absorbed, achieves therapeutic concentrations in the plasma, and exhibits significant anti-tumor effects in various cancer xenograft models. This guide will delve into the quantitative data, experimental designs, and underlying mechanisms of action that underscore this critical difference.
Data Presentation: In Vivo Efficacy and Bioavailability
The following tables summarize the key quantitative data from in vivo studies, highlighting the disparity in bioavailability and the resultant anti-cancer efficacy between DMAPT and parthenolide.
Table 1: Comparative Bioavailability in Mice
| Compound | Dose | Maximum Serum Concentration (Cmax) | Reference |
| DMAPT | 100 mg/kg (oral) | 25 µM | [1] |
| Parthenolide | 40 mg/kg (oral) | 200 nM (0.2 µM) | [1] |
Note: The Cmax for DMAPT is over 100-fold higher than that of parthenolide at the maximum attainable oral dose for the latter, underscoring the profound difference in oral bioavailability.
Table 2: In Vivo Anti-Tumor Efficacy of DMAPT in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Tumor Growth Suppression | Reference |
| Non-Small Cell Lung Cancer | A549 | Athymic Nude Mice | 100 mg/kg/day DMAPT (oral) | 54% | [2] |
| Bladder Cancer | UMUC-3 | Athymic Nude Mice | 100 mg/kg/day DMAPT (oral) | 63% | [2] |
Note: Studies have indicated that parthenolide, due to its poor bioavailability, does not exhibit significant single-agent in vivo activity when administered orally.[3] In a phase I clinical trial involving the administration of feverfew extract, parthenolide was not detectable in the plasma of patients.[3]
Experimental Protocols
The following provides a representative experimental protocol for evaluating the in vivo efficacy of DMAPT and parthenolide in a subcutaneous xenograft mouse model.
Objective: To compare the in vivo anti-tumor efficacy of orally administered DMAPT versus parthenolide.
Materials:
-
Cell Lines: Human cancer cell lines (e.g., A549 non-small cell lung cancer, PC-3 prostate cancer).
-
Animals: 6-8 week old male athymic nude mice.
-
Compounds: DMAPT and Parthenolide, formulated for oral gavage.
-
Reagents: Cell culture media, PBS, Matrigel (optional).
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in a solution of PBS or a mixture of PBS and Matrigel at a concentration of 3 x 10^6 cells per 100 µL.[4]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5]
-
Animal Grouping and Treatment: Randomly assign mice to the following treatment groups (n=8-10 mice per group):
-
Vehicle control (oral gavage).
-
DMAPT (e.g., 100 mg/kg/day, oral gavage).
-
Parthenolide (e.g., at its maximum feasible oral dose, oral gavage).
-
-
Treatment Administration: Administer the respective treatments daily for a predetermined period (e.g., 21-28 days).
-
Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the mean tumor volumes and weights between the treatment groups and the vehicle control group. Statistical significance can be determined using appropriate tests (e.g., ANOVA).
Mandatory Visualization
Signaling Pathways
Both DMAPT and parthenolide exert their anti-cancer effects, in part, by modulating key signaling pathways, primarily the NF-κB pathway. Parthenolide has also been shown to inhibit the STAT3 pathway.
Caption: Inhibition of the NF-κB signaling pathway by DMAPT and Parthenolide.
References
- 1. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Head-to-Head Comparison of Dimethylaminoparthenolide and Other IKK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory diseases and cancer therapeutics, the inhibition of the I-kappa-B kinase (IKK) complex presents a pivotal strategy. This complex is a central regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for cell survival, proliferation, and inflammatory responses. Dimethylaminoparthenolide (DMAPT), a water-soluble analog of the natural product parthenolide, has emerged as a potent inhibitor of this pathway. This guide provides a comprehensive, data-supported comparison of DMAPT with other well-established IKK inhibitors, offering a valuable resource for researchers and drug developers.
The IKK/NF-κB Signaling Pathway: A Key Therapeutic Target
The canonical NF-κB signaling cascade is initiated by various stimuli, including pro-inflammatory cytokines like TNFα and IL-1. These stimuli lead to the activation of the IKK complex, which comprises two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event liberates the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory and pro-survival genes.
Quantitative Comparison of IKK Inhibitors
A critical parameter for evaluating the potency of an inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for DMAPT (via its parent compound parthenolide) and other commonly used IKK inhibitors against the IKKβ subunit, the primary kinase responsible for IκBα phosphorylation in the canonical pathway.
| Inhibitor | Target | IC50 (nM) | Selectivity | Mechanism of Action |
| Dimethylaminoparthenolide (DMAPT) | IKKβ | See Note 1 | - | Covalent binding to Cys-179 in the activation loop |
| Parthenolide | IKKβ | ~5000 | IKKβ | Covalent binding to Cys-179 in the activation loop |
| BAY 11-7082 | IKKβ | 10000[1][2] | Irreversible | Irreversibly inhibits TNFα-induced IκBα phosphorylation |
| PS-1145 | IKK complex | 88[3][4] | IKK | Potent IKK inhibitor |
| SC-514 | IKK-2 | 11200[5] | IKK-2 selective | ATP-competitive |
| TPCA-1 | IKK-2 | 17.9 | 22-fold vs IKK-1 | Potent and selective IKK-2 inhibitor |
| BMS-345541 | IKK-2 / IKK-1 | 300 / 4000 | ~13-fold for IKK-2 | Allosteric inhibitor |
Experimental Methodologies
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed protocols for key experiments used to characterize and compare IKK inhibitors.
Experimental Workflow for IKK Inhibition Assessment
Cell-Free IKKβ Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IKKβ and to calculate its IC50 value.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide corresponding to the phosphorylation site on IκBα, such as IκBα (21-41))
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EDTA)
-
Test compounds (DMAPT and other inhibitors) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, IKKβ substrate, and MgCl₂.
-
Add varying concentrations of the test compound (e.g., in a serial dilution) to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant IKKβ enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
NF-κB Luciferase Reporter Assay
Objective: To measure the functional inhibition of the NF-κB signaling pathway in a cellular context.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TNFα or another NF-κB activator.
-
Test compounds (DMAPT and other inhibitors).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNFα at a final concentration of 10 ng/mL). Include an unstimulated control and a stimulated vehicle control.
-
Incubate the cells for a further period (e.g., 6-8 hours) to allow for luciferase gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTS assay) if necessary.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.[3][6]
Western Blot Analysis of IKK and IκBα Phosphorylation
Objective: To confirm the mechanism of action by assessing the phosphorylation status of IKK and its direct substrate, IκBα, in inhibitor-treated cells.
Materials:
-
Cell line responsive to NF-κB activation (e.g., HeLa, THP-1).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-IKKα/β (Ser176/180), anti-IKKβ, anti-phospho-IκBα (Ser32), anti-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate the cells and allow them to grow to a suitable confluency.
-
Pre-treat the cells with the test compounds at various concentrations for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNFα) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Conclusion
Dimethylaminoparthenolide (DMAPT) stands as a promising IKK inhibitor with a clear mechanism of action involving direct covalent binding to IKKβ. While a direct comparison of its in vitro potency via a cell-free IC50 value with other established inhibitors requires further investigation, its efficacy in cell-based assays at low micromolar concentrations is evident. This guide provides the necessary framework and experimental protocols for researchers to conduct their own head-to-head comparisons, facilitating informed decisions in the pursuit of novel therapeutics targeting the critical IKK/NF-κB signaling pathway. The provided data and methodologies serve as a foundational resource for the continued exploration of DMAPT and other IKK inhibitors in both academic and industrial research settings.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dtp.cancer.gov [dtp.cancer.gov]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Dimethylaminoparthenolide and Other Canonical NF-κB Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dimethylaminoparthenolide (DMAPT) with other common inhibitors of the canonical NF-κB pathway, focusing on their specificity and performance. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to Canonical NF-κB Inhibition
The canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders and cancer. This has made the pathway a prime target for therapeutic intervention. The key event in canonical NF-κB activation is the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), which is mediated by the IκB kinase (IKK) complex, primarily its IKKβ subunit. This allows the p50/p65 (RelA) heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.
This guide focuses on Dimethylaminoparthenolide (DMAPT), a water-soluble analogue of parthenolide, and compares its specificity for the canonical NF-κB pathway with two other widely used inhibitors: BAY 11-7082 and SC75741.
Inhibitor Performance Comparison
The following tables summarize the available quantitative data for DMAPT, BAY 11-7082, and SC75741, focusing on their potency against their primary targets in the canonical NF-κB pathway and any known off-target effects.
Table 1: Potency of NF-κB Inhibitors
| Inhibitor | Primary Target | IC50 | Assay Type |
| Dimethylaminoparthenolide (DMAPT) | IKKβ | Not explicitly found | In vitro kinase assay (based on parthenolide)[1] |
| BAY 11-7082 | IκBα Phosphorylation | 10 µM | Cellular assay (TNF-α-induced)[2][3][4] |
| IKKβ | Inhibition observed | Cellular assay (LPS/IL-1-stimulated)[4] | |
| SC75741 | p65 | 200 nM | Not specified[5] |
Table 2: Known Off-Target Effects
| Inhibitor | Off-Target | IC50 | Notes |
| Dimethylaminoparthenolide (DMAPT) | Not explicitly found | - | Further screening required to determine specificity. |
| BAY 11-7082 | USP7 | 0.19 µM | Deubiquitinating enzyme[2][3] |
| USP21 | 0.96 µM | Deubiquitinating enzyme[2][3] | |
| NLRP3 Inflammasome | Inhibition observed | Independent of NF-κB inhibition[6] | |
| Protein Tyrosine Phosphatases (PTPs) | Inhibition observed | Broad-spectrum activity suggested[1] | |
| Other Kinases | Inhibition observed | Broad-spectrum activity against various kinases[1] | |
| SC75741 | Not explicitly found | - | Further screening required to determine specificity. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the points of intervention of these inhibitors and the common experimental approaches to validate their activity, the following diagrams are provided.
References
- 1. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Dimethylaminoparthenolide (DMAPT): A Comparative Analysis of its Anti-Tumor Efficacy in Hematologic and Solid Malignancies
For Immediate Release
AUSTIN, Texas – October 29, 2025 – A comprehensive review of existing preclinical data underscores the potential of Dimethylaminoparthenolide (DMAPT), a semi-synthetic analog of parthenolide, as a potent anti-tumor agent in both hematologic and solid cancers. This guide provides a comparative analysis of DMAPT's efficacy, mechanism of action, and the experimental basis for its effects in Acute Myeloid Leukemia (AML) and Prostate Cancer, offering valuable insights for researchers and drug development professionals.
DMAPT, a water-soluble derivative of the natural compound parthenolide, has demonstrated significant cytotoxic effects against cancer cells while exhibiting a favorable safety profile with minimal impact on normal cells. Its primary mechanism of action involves the inhibition of the pro-survival transcription factor NF-κB, a key player in cancer cell proliferation, survival, and resistance to therapy.
Quantitative Comparison of DMAPT's Anti-Tumor Effects
The following tables summarize the key quantitative data on the anti-tumor effects of DMAPT in Acute Myeloid Leukemia and Prostate Cancer.
Table 1: Cytotoxicity of DMAPT in Acute Myeloid Leukemia (AML)
| Cell Type | Metric | Concentration | Result | Reference |
| Primary AML Cells | LD50 | 1.7 µM | 50% reduction in cell viability | [1][2] |
| Primary AML Stem/Progenitor Cells (CD34+CD38-) | % Viability | 5.0 µM | 15.10% mean viability | [3] |
| Primary AML Stem/Progenitor Cells (CD34+CD38-) | % Viability | 7.5 µM | 6.84% mean viability | [3] |
| Normal Hematopoietic Stem/Progenitor Cells (CD34+) | % Viability | 5.0 µM | >88% mean viability | [3] |
Table 2: Anti-Proliferative Effects of DMAPT in Prostate Cancer
| Cell Line | Metric | Concentration | Result | Reference |
| PC-3 | Population Doubling Time | 5 µM | Increased from 23.0 ± 5.0 h to 42.0 ± 3.0 h | [4] |
| DU145 | Population Doubling Time | 4 µM | Increased from 20.4 ± 2.2 h to 72.5 ± 24.8 h | [4] |
Mechanism of Action: A Tale of Two Cancers
In both Acute Myeloid Leukemia and Prostate Cancer, a central mechanism of DMAPT's anti-tumor activity is the inhibition of the NF-κB signaling pathway. However, the downstream consequences and contributing factors show some divergence, highlighting the context-dependent nature of its action.
In Acute Myeloid Leukemia , DMAPT's mechanism is characterized by a three-pronged attack:
-
NF-κB Inhibition : DMAPT blocks the activity of the NF-κB pathway, which is constitutively active in a large proportion of AML patients and is crucial for leukemic cell survival and proliferation[5].
-
Induction of Oxidative Stress : The compound generates reactive oxygen species (ROS), leading to cellular damage and apoptosis[3].
-
p53 Activation : DMAPT activates the tumor suppressor p53, further promoting apoptosis in leukemic cells[3].
In Prostate Cancer , the anti-tumor effects of DMAPT also hinge on:
-
NF-κB Inhibition : DMAPT effectively inhibits both constitutive and radiation-induced NF-κB activity in prostate cancer cells, which is associated with resistance to therapy[4][6].
-
Generation of Reactive Oxygen Species (ROS) : Similar to its action in AML, DMAPT induces ROS, contributing to its cytotoxic effects[4].
-
Radiosensitization : DMAPT has been shown to sensitize prostate cancer cells to X-ray radiation, suggesting a potential role in combination therapies[4][6].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DMAPT's anti-tumor effects.
Cell Viability and Apoptosis Assay (Acute Myeloid Leukemia)
-
Cell Culture : Primary AML cells were cultured in serum-free medium supplemented with cytokines.
-
DMAPT Treatment : Cells were exposed to varying concentrations of DMAPT (e.g., 5.0 µM and 7.5 µM) for 24 hours.
-
Apoptosis Detection : Cell viability and apoptosis were quantified by flow cytometry after staining with Annexin V and 7-Aminoactinomycin D (7-AAD). Annexin V identifies apoptotic cells by binding to phosphatidylserine on the outer leaflet of the cell membrane, while 7-AAD is a fluorescent DNA intercalator that is excluded by live cells, thus identifying necrotic or late apoptotic cells.
Cell Proliferation Assay (Prostate Cancer)
-
Cell Culture : PC-3 and DU145 prostate cancer cell lines were maintained in appropriate culture medium.
-
DMAPT Treatment : Cells were treated with specific concentrations of DMAPT (5 µM for PC-3 and 4 µM for DU145).
-
Proliferation Assessment : Population doubling time was calculated by seeding a known number of cells and counting the number of viable cells at various time points using a hemocytometer or an automated cell counter.
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction : Whole-cell lysates were prepared from untreated and DMAPT-treated cancer cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane was blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflows
Signaling Pathway of DMAPT in Acute Myeloid Leukemia
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aminoparthenolides as novel anti-leukemic agents: Discovery of the NF-kappaB inhibitor, DMAPT (LC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethylaminoparthenolide (DMAPT): A Preclinical Assessment of its Clinical Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical evidence for Dimethylaminoparthenolide (DMAPT), a semi-synthetic analog of parthenolide, against its parent compound and the standard-of-care chemotherapy agent, docetaxel. DMAPT is being investigated for its potential as an anti-cancer agent, and this guide summarizes the available quantitative data, experimental methodologies, and underlying mechanisms of action to inform future research and development.
Executive Summary
Dimethylaminoparthenolide (DMAPT) is a water-soluble derivative of parthenolide, a naturally occurring sesquiterpene lactone. This modification significantly enhances its bioavailability, a key limitation of parthenolide. Preclinical studies have demonstrated that DMAPT exhibits potent anti-cancer activity across a range of malignancies, including prostate, lung, bladder, and breast cancers, as well as leukemia. Its primary mechanism of action involves the inhibition of the pro-survival transcription factor NF-κB and the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS). This dual activity leads to cell cycle arrest and apoptosis in cancer cells. In preclinical models, DMAPT has shown efficacy as a single agent, as a radiosensitizer, and in combination with other therapeutic agents.
Comparative Analysis of In Vitro Cytotoxicity
The anti-proliferative activity of DMAPT has been evaluated in numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for DMAPT and its parent compound, parthenolide, as well as for the standard chemotherapy agent, docetaxel, in relevant cancer cell lines.
Table 1: IC50 Values of DMAPT and Parthenolide in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| DMAPT | PC-3 | Prostate Cancer | ~5-10 |
| CWR22Rv1 | Prostate Cancer | ~5-10 | |
| DU145 | Prostate Cancer | ~4 | |
| A549 | Non-Small Cell Lung Cancer | ~5-20 | |
| H522 | Non-Small Cell Lung Cancer | Not specified | |
| UMUC-3 | Bladder Cancer | ~5-20 | |
| HT-1197 | Bladder Cancer | Not specified | |
| HT-1376 | Bladder Cancer | Not specified | |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76[1] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82[1] | |
| MDA-MB-231 | Breast Cancer | Not specified | |
| DMAPT | AML cells | Acute Myeloid Leukemia | LD50: 1.7 |
Table 2: IC50 Values of Docetaxel in Prostate Cancer Cell Lines for Comparison
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Docetaxel | LNCaP | Prostate Cancer | 0.78–1.06[2] |
| C4-2B | Prostate Cancer | 1.00–1.40[2] | |
| PC-3 | Prostate Cancer | 4.75 ± 0.05[3] | |
| DU145 | Prostate Cancer | Not specified |
Note: Direct comparative studies of DMAPT and docetaxel under the same experimental conditions are limited. The data presented for docetaxel is for contextual comparison.
In Vivo Efficacy in Preclinical Models
DMAPT has demonstrated significant anti-tumor activity in various in vivo models.
Table 3: Summary of In Vivo Studies with DMAPT
| Cancer Type | Animal Model | DMAPT Dosage and Administration | Key Findings |
| Prostate Cancer | PC-3 xenografts in athymic nude mice | 100 mg/kg, daily oral gavage | In combination with radiation, significantly decreased tumor volume compared to either treatment alone.[4] |
| Prostate Cancer | TRAMP mice | 100 mg/kg, oral gavage thrice weekly | Slowed tumor development and reduced lung metastasis. |
| Lung Cancer | A549 xenografts in athymic nude mice | 100 mg/kg/day, daily oral gavage | Suppressed subcutaneous tumor growth by 54% and lung metastatic volume by 28%. |
| Bladder Cancer | UMUC-3 xenografts in athymic nude mice | 100 mg/kg, twice daily oral gavage | Suppressed tumor growth by 63%. |
| Prostate Cancer | VCaP-CR xenografts in mice | Not specified | In combination with castration, significantly reduced tumor growth compared to castration alone.[2] |
Mechanism of Action: Signaling Pathways
DMAPT's anti-cancer effects are primarily attributed to its modulation of the NF-κB and ROS-mediated signaling pathways.
NF-κB Inhibition
DMAPT, similar to its parent compound parthenolide, is a potent inhibitor of the canonical NF-κB pathway. It is understood to directly target and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB (p65/p50) dimer in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-survival and anti-apoptotic genes.
Caption: DMAPT inhibits the canonical NF-κB signaling pathway by targeting the IKK complex.
Induction of Reactive Oxygen Species (ROS)
DMAPT has been shown to induce the generation of intracellular ROS. This increase in oxidative stress can lead to DNA damage and activation of stress-related signaling pathways, such as the JNK pathway, ultimately contributing to apoptotic cell death.
References
- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 2. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dimethylaminoparthenolide: A Step-by-Step Guide
For Immediate Implementation by Laboratory and Research Professionals
This document provides comprehensive guidance on the proper disposal procedures for Dimethylaminoparthenolide (DMAPT), a water-soluble, semi-synthetic derivative of Parthenolide. While not classified as hazardous under the Globally Harmonized System (GHS), its potent biological activity as an NF-κB inhibitor necessitates handling and disposal as a chemical waste to ensure personnel safety and environmental protection. Adherence to these protocols is essential for maintaining a safe laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for Dimethylaminoparthenolide is presented below for easy reference.
| Property | Value |
| CAS Number | 870677-05-7[1] |
| Molecular Formula | C17H27NO3[2] |
| Formula Weight | 293.4 g/mol [2] |
| Form | White crystalline solid[2] |
| Storage Temperature | -10°C to -25°C[2] |
Disposal Protocol: A Step-by-Step Operational Plan
This protocol outlines the necessary steps for the safe disposal of Dimethylaminoparthenolide, including unused product and contaminated materials. The guiding principle is to avoid disposal via standard trash or sanitary sewer systems.
Personal Protective Equipment (PPE)
Before handling Dimethylaminoparthenolide for disposal, ensure the following PPE is worn:
-
Safety Glasses: To protect from potential eye contact.
-
Gloves: Nitrile gloves are recommended.
-
Lab Coat: To prevent contamination of personal clothing.
Disposal of Unused or Expired Dimethylaminoparthenolide
Solid Dimethylaminoparthenolide should be disposed of as chemical waste.
-
Step 1: Container Labeling: Place the original container, or a new, compatible, and sealed container with the waste, into a designated hazardous or chemical waste collection bin. Ensure the container is clearly labeled with the full chemical name: "Dimethylaminoparthenolide".
-
Step 2: Waste Collection: The waste must be collected by an approved waste disposal service. Do not mix with household garbage.
-
Step 3: Follow Institutional Guidelines: Adhere to your institution's specific procedures for chemical waste pickup and disposal.
Disposal of Contaminated Labware and Materials
Items such as pipette tips, tubes, and gloves that have come into contact with Dimethylaminoparthenolide should be disposed of as solid chemical waste.
-
Step 1: Segregation: Collect all contaminated solid waste in a designated, leak-proof container or a durable plastic bag specifically for chemical waste.
-
Step 2: Labeling: Clearly label the container or bag as "Dimethylaminoparthenolide Waste".
-
Step 3: Disposal: Place the sealed container or bag into the appropriate solid chemical waste stream for collection by your institution's environmental health and safety (EHS) department or a licensed contractor.
Spill Cleanup and Disposal
In the event of a spill of solid Dimethylaminoparthenolide:
-
Step 1: Containment: Isolate the area to prevent further spread.
-
Step 2: Cleanup: Mechanically pick up the spilled solid. Avoid creating dust. If necessary, lightly dampen the material with water to prevent it from becoming airborne.
-
Step 3: Collection: Place the collected material and any cleaning supplies (e.g., contaminated paper towels) into a sealed container labeled for chemical waste.
-
Step 4: Decontamination: Clean the spill area with soap and water.
-
Step 5: Disposal: Dispose of the sealed container as chemical waste according to your institution's protocols.
Important Note: Do not allow Dimethylaminoparthenolide to enter sewers or surface and ground water, as it is classified as slightly hazardous for water.[1]
Mechanism of Action: NF-κB Signaling Pathway Inhibition
Dimethylaminoparthenolide functions as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a central regulator of inflammation, immune response, and cell survival. The diagram below illustrates the canonical NF-κB signaling cascade and the point of inhibition by Dimethylaminoparthenolide.
References
Essential Safety and Operational Guide for Handling Dimethylaminoparthenolide
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Dimethylaminoparthenolide (DMAPT). Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental risks.
Dimethylaminoparthenolide is a hazardous substance that requires careful handling. The primary hazards include acute oral toxicity, skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation. All personnel must be trained in the procedures outlined below before working with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Dimethylaminoparthenolide to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or full-face protection against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. |
| Body Protection | Laboratory Coat and Impermeable Apron | A fully buttoned lab coat should be worn at all times. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron is required. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid DMAPT or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with Dimethylaminoparthenolide must be conducted in a designated and clearly marked area to restrict access.
-
Fume Hood: Before starting any work, ensure the chemical fume hood is functioning correctly. The work should be performed at least 6 inches inside the hood.
-
Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags must be readily accessible.
2. Handling and Experimental Use:
-
Weighing: To prevent inhalation of the powder, weigh solid Dimethylaminoparthenolide in a fume hood or a containment glove box.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transport: When moving the compound within the laboratory, use sealed, shatter-resistant secondary containers.
3. Decontamination and Cleaning:
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with a suitable cleaning agent and then wipe down with 70% ethanol.
-
Equipment: All non-disposable equipment that has come into contact with Dimethylaminoparthenolide must be thoroughly decontaminated before being removed from the designated area.
Disposal Plan
As Dimethylaminoparthenolide is a hazardous substance, all waste must be treated as cytotoxic and disposed of accordingly.
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and pipette tips, must be placed in a clearly labeled, sealed "Cytotoxic Waste" container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Method: All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[1] Under no circumstances should this waste be disposed of in general trash or down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for cytotoxic waste disposal. Decontaminate the spill area thoroughly.
Workflow for Handling Dimethylaminoparthenolide
Caption: Workflow for the safe handling and disposal of Dimethylaminoparthenolide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
